3-Chloro-4,5-diethoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4,5-diethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADRIRYKFSBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide to 3-Chloro-4,5-diethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 766523-19-7
Introduction
3-Chloro-4,5-diethoxybenzoic acid is a halogenated and ether-substituted aromatic carboxylic acid. Its structure, featuring a chlorinated phenyl ring with two ethoxy groups and a carboxylic acid functional group, makes it a potential building block in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of the chloro and ethoxy groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical determinants of biological activity. This document provides a comprehensive overview of the available technical information for this compound, aimed at supporting research and development activities.
Chemical and Physical Properties
Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the basic molecular information. For context, publicly available computed data for the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid, is provided for comparison.
| Property | This compound | 3-Chloro-4,5-dimethoxybenzoic acid (for comparison) |
| CAS Number | 766523-19-7 | 20624-87-7 |
| Molecular Formula | C₁₁H₁₃ClO₄ | C₉H₉ClO₄ |
| Molecular Weight | 244.67 g/mol | 216.62 g/mol |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | 189-193 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in published scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible synthetic route would likely involve the etherification of a dihydroxybenzoic acid precursor, followed by chlorination, or vice versa.
Below is a generalized, hypothetical workflow for the synthesis of substituted benzoic acids, which could be adapted for this compound.
Caption: Hypothetical synthesis workflow for this compound.
Note: This is a generalized pathway and the actual reagents, conditions, and order of steps would require experimental optimization.
Applications in Research and Drug Development
While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are a common scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The chloro and alkoxy substituents can modulate properties such as receptor binding, membrane permeability, and metabolic stability.
Potential areas of investigation for this compound and its derivatives could include:
-
Antimicrobial Agents: Halogenated aromatic compounds are known for their antibacterial and antifungal properties.
-
Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes.
-
Scaffolds for Combinatorial Chemistry: Its functional groups allow for further chemical modifications to generate libraries of related compounds for high-throughput screening.
The logical relationship for its potential role as a synthetic intermediate is illustrated below.
Caption: Role as a synthetic intermediate in drug discovery.
Signaling Pathways and Biological Activity
There is currently no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Research would be required to determine its bioactivity profile.
Given the lack of specific data, a generalized diagram illustrating a common mechanism of action for a hypothetical small molecule drug targeting a cellular signaling pathway is provided for conceptual understanding.
Caption: Hypothetical interaction with a cell signaling pathway.
Conclusion
This compound is a chemical entity with potential for application in synthetic and medicinal chemistry. However, a notable scarcity of empirical data, including physicochemical properties, detailed synthetic protocols, and biological activity, currently limits its immediate application. The information provided herein is based on fundamental chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential in drug discovery and other scientific disciplines. Researchers are encouraged to use this guide as a foundational resource for designing future studies.
An In-depth Technical Guide on the Molecular Structure of 3-Chloro-4,5-diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4,5-diethoxybenzoic acid is a substituted benzoic acid derivative. Benzoic acid and its derivatives are significant scaffolds in medicinal chemistry and material science due to their versatile chemical handles and biological activities. The presence of a chlorine atom and two ethoxy groups on the benzene ring is expected to modulate the molecule's lipophilicity, electronic properties, and steric profile, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery and as a building block in organic synthesis. This document provides a comprehensive overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic data.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 3, and two ethoxy groups at positions 4 and 5.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and comparison with analogous structures.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃ClO₄ |
| Molecular Weight | 244.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available (expected to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO |
| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing nature of the substituents |
Synthesis and Experimental Protocol
A plausible synthetic route for this compound would involve the oxidation of a corresponding substituted toluene or benzaldehyde. A common and effective method for the synthesis of substituted benzoic acids is the oxidation of the corresponding aldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-Chloro-4,5-diethoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-4,5-diethoxybenzaldehyde in a suitable volume of aqueous sodium hydroxide solution.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux for a specified period (e.g., 2-4 hours) until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate that forms during the reaction.
-
Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold distilled water to remove any inorganic impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectra of similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | t | 6H | -O-CH₂-CH₃ (x2) |
| ~4.1 | q | 4H | -O-CH₂ -CH₃ (x2) |
| ~7.3 | s | 1H | Ar-H (proton at C2) |
| ~7.5 | s | 1H | Ar-H (proton at C6) |
| ~13.0 | br s | 1H | -COOH |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -O-CH₂-CH₃ (x2) |
| ~65 | -O-CH₂ -CH₃ (x2) |
| ~115 | Ar-C H (C2) |
| ~118 | Ar-C H (C6) |
| ~125 | Ar-C -Cl (C3) |
| ~130 | Ar-C -COOH (C1) |
| ~148 | Ar-C -O (C4) |
| ~152 | Ar-C -O (C5) |
| ~168 | -C OOH |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2980, ~2940 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~800 | C-Cl stretch |
Mass Spectrometry
| m/z | Assignment |
| 244/246 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 199/201 | [M - C₂H₅]⁺ |
| 171/173 | [M - COOH - C₂H₄]⁺ |
Logical Relationships in Structural Analysis
The structural elucidation of this compound relies on the correlation of data from various analytical techniques.
Caption: Logical workflow for the structural determination of the target molecule.
Conclusion
This technical guide provides a detailed (though predictive) overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. While experimental data is currently scarce, the information presented here offers a solid foundation for researchers and scientists interested in synthesizing and exploring the potential applications of this compound. The provided protocols and predicted data can guide future experimental work and aid in the interpretation of results. As a novel derivative, this compound holds promise for further investigation in various fields of chemical and pharmaceutical sciences.
An In-depth Technical Guide on the Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 3-chloro-4,5-diethoxybenzoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a multi-step process, commencing from the readily available starting material, vanillic acid. This document provides a comprehensive overview of the proposed reactions, including detailed experimental protocols derived from analogous transformations, and summarizes key quantitative data.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed through a three-step sequence:
-
Demethylation of Vanillic Acid: The initial step involves the conversion of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to protocatechuic acid (3,4-dihydroxybenzoic acid).
-
Diethylation of Protocatechuic Acid: The resulting protocatechuic acid is then subjected to a Williamson ether synthesis to introduce the two ethoxy groups, yielding 4,5-diethoxybenzoic acid.
-
Regioselective Chlorination: Finally, the 4,5-diethoxybenzoic acid is chlorinated at the 3-position to afford the target molecule, this compound.
The overall logical workflow of this synthesis is depicted in the following diagram.
Caption: Logical workflow for the synthesis of this compound.
Step 1: Demethylation of Vanillic Acid to Protocatechuic Acid
The conversion of vanillic acid to protocatechuic acid is a crucial first step. While various methods exist for the demethylation of aryl methyl ethers, a common laboratory-scale procedure involves the use of a strong acid, such as hydrobromic acid.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillic acid.
-
Reagent Addition: Add a 48% aqueous solution of hydrobromic acid in excess.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The product, protocatechuic acid, may precipitate out of the solution. The precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water.
| Parameter | Value |
| Starting Material | Vanillic Acid |
| Reagent | 48% Hydrobromic Acid |
| Product | Protocatechuic Acid |
| Yield | High yields are typically reported for this reaction, often exceeding 90%. |
Step 2: Diethylation of Protocatechuic Acid to 4,5-Diethoxybenzoic Acid
The introduction of the two ethoxy groups is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of protocatechuic acid, followed by nucleophilic attack on an ethylating agent.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve protocatechuic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl groups.
-
Ethylating Agent Addition: Add an ethylating agent, such as diethyl sulfate ((C₂H₅)₂SO₄) or ethyl iodide (C₂H₅I), dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as indicated by TLC.
-
Workup: After cooling, the reaction mixture is typically poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude 4,5-diethoxybenzoic acid is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol/water.
| Parameter | Value |
| Starting Material | Protocatechuic Acid |
| Base | Potassium Carbonate or Sodium Hydroxide |
| Ethylating Agent | Diethyl Sulfate or Ethyl Iodide |
| Product | 4,5-Diethoxybenzoic Acid |
| Yield | Yields for Williamson ether syntheses on similar substrates are generally good, often in the range of 70-90%. |
Step 3: Regioselective Chlorination of 4,5-Diethoxybenzoic Acid
The final step is the regioselective chlorination of 4,5-diethoxybenzoic acid to introduce a chlorine atom at the 3-position. The two ethoxy groups are ortho-para directing, which could lead to a mixture of chlorinated products. Therefore, the choice of chlorinating agent and reaction conditions is critical to achieve the desired regioselectivity.
Proposed Experimental Protocol
-
Reaction Setup: Dissolve 4,5-diethoxybenzoic acid in a suitable inert solvent, such as dichloromethane or acetic acid, in a round-bottom flask protected from light.
-
Chlorinating Agent Addition: Add a chlorinating agent. A potential reagent for this selective chlorination is sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, or N-chlorosuccinimide (NCS) with a suitable catalyst.
-
Reaction Conditions: The reaction is typically carried out at or below room temperature to control the exothermicity and improve selectivity. The reaction progress should be monitored closely by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is quenched, for example, by the addition of a sodium sulfite solution. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 4,5-Diethoxybenzoic Acid |
| Potential Chlorinating Agents | Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) |
| Product | This compound |
| Expected Yield | The yield will be highly dependent on the regioselectivity of the chlorination. Optimization of reaction conditions is likely necessary. |
The proposed synthetic pathway is visually summarized in the following diagram.
Caption: Proposed synthesis pathway for this compound.
Disclaimer: The experimental protocols provided are based on analogous chemical transformations and should be adapted and optimized for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.
Spectroscopic Analysis of 3-Chloro-4,5-diethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of available spectroscopic data for 3-Chloro-4,5-diethoxybenzoic acid and its close analogue, 3-Chloro-4,5-dimethoxybenzoic acid. Due to the limited availability of experimental data for the title compound, this document focuses on the spectroscopic characteristics of its dimethoxy analogue, offering insights into the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data for solid aromatic carboxylic acids are also presented.
Spectroscopic Data Summary for 3-Chloro-4,5-dimethoxybenzoic Acid
The following tables summarize the predicted and expected spectroscopic data for 3-Chloro-4,5-dimethoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-4,5-dimethoxybenzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.5-7.7 | Singlet | 1H | Aromatic H-6 |
| ~7.3-7.5 | Singlet | 1H | Aromatic H-2 |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) at C-5 |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) at C-4 |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-4,5-dimethoxybenzoic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | Carboxylic acid (-C OOH) |
| ~152 | Aromatic C-4 (attached to -OCH₃) |
| ~148 | Aromatic C-5 (attached to -OCH₃) |
| ~135 | Aromatic C-3 (attached to -Cl) |
| ~128 | Aromatic C-1 (attached to -COOH) |
| ~115 | Aromatic C-6 |
| ~112 | Aromatic C-2 |
| ~56 | Methoxy (-OC H₃) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 3-Chloro-4,5-dimethoxybenzoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2950, ~2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1580-1600 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1450 | Medium | C-H bend (Aliphatic, -OCH₃) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1000-1150 | Strong | C-O stretch (Aryl ethers, -OCH₃) |
| 700-850 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4,5-dimethoxybenzoic Acid
| m/z | Relative Abundance | Assignment |
| 216/218 | High | [M]⁺ (Molecular ion peak, with ³⁷Cl isotope peak) |
| 201/203 | Medium | [M - CH₃]⁺ |
| 199/201 | Medium | [M - OH]⁺ |
| 171/173 | Medium | [M - COOH]⁺ |
| 156 | Medium | [M - COOH - CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid aromatic carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be optimized for the instrument's sensitivity.
-
Alternatively, for some systems, a solid probe can be used to introduce the sample directly into the ion source.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program to ensure proper separation and elution of the compound.
-
Set the injector temperature and mode (e.g., splitless).
-
The mass spectrometer is typically operated under electron ionization (EI) at 70 eV.
-
Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 40-400 amu).
-
Inject the sample into the GC. The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
-
The molecules are ionized and fragmented in the ion source.
-
The resulting ions are separated by the mass analyzer and detected.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Physical and chemical properties of 3-Chloro-4,5-diethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4,5-diethoxybenzoic acid, a substituted benzoic acid derivative of interest in chemical synthesis and potential pharmaceutical applications. This document details its known characteristics, safety information, and offers insights into its synthesis.
Core Properties and Identifiers
This compound is a chlorinated aromatic carboxylic acid. Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two ethoxy groups.
| Property | Value |
| CAS Number | 766523-19-7 |
| Molecular Formula | C₁₁H₁₃ClO₄ |
| Molecular Weight | 244.67 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Chemical Structure and Reactivity
The reactivity of this compound is primarily dictated by the functional groups present: the carboxylic acid, the chloro substituent, and the ethoxy groups on the aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy groups.
-
Aromatic Ring: The chlorine and ethoxy groups influence the electron density of the benzene ring, directing further electrophilic aromatic substitution reactions. The ethoxy groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of further substitutions.
-
Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsh reaction conditions or through metal-catalyzed cross-coupling reactions.
A logical workflow for considering the reactivity of this molecule is outlined below:
Synthesis
A potential retrosynthetic analysis is as follows:
A generalized experimental workflow for such a synthesis could involve the following steps:
Navigating the Solubility Landscape of 3-Chloro-4,5-diethoxybenzoic Acid: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile for the compound 3-Chloro-4,5-diethoxybenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for researchers to determine its solubility characteristics. This includes a qualitative assessment based on its chemical structure and detailed experimental protocols for quantitative solubility determination.
Qualitative Solubility Profile Assessment
Based on its molecular structure, a qualitative prediction of the solubility of this compound in various solvent types can be inferred. The molecule possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, suggesting some degree of solubility in polar protic solvents. The presence of the benzene ring and the diethoxy groups introduces significant nonpolar character, which would favor solubility in organic solvents. The chloro substituent will also influence its solubility characteristics.
Expected Solubility Trends:
-
Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic nature of the substituted benzene ring.
-
pH-Dependent Aqueous Solubility: As a carboxylic acid, its aqueous solubility is expected to increase significantly in basic solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), it will exist in its less soluble free acid form.
-
Organic Solvent Solubility: It is anticipated to exhibit good solubility in a range of organic solvents, including:
-
Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are likely to be excellent solvents.
-
Alcohols: Such as methanol and ethanol, should be effective solvents due to their ability to hydrogen bond with the carboxylic acid group.
-
Chlorinated Solvents: Such as dichloromethane and chloroform, may also be suitable.
-
Ethers: Such as diethyl ether and tetrahydrofuran (THF), are expected to be moderate solvents.
-
Nonpolar Solvents: Such as hexanes and toluene, are likely to be poor solvents.
-
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been reported. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Water | 25 | 7.4 | Data to be determined | Data to be determined | Thermodynamic |
| PBS | 25 | 7.4 | Data to be determined | Data to be determined | Thermodynamic |
| Methanol | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |
| Ethanol | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |
| DMSO | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |
| Acetone | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |
| Acetonitrile | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |
Experimental Protocols for Solubility Determination
To empower researchers to generate the necessary quantitative data, detailed protocols for determining both thermodynamic and kinetic solubility are provided below.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility (High-Throughput Method)
This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is often used in early drug discovery.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).
-
-
Precipitation Detection:
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Alternatively, the plate can be analyzed using a plate reader that measures absorbance at a specific wavelength to detect precipitation.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.
-
Caption: Workflow for Kinetic Solubility Determination.
Signaling Pathways and Biological Context
A review of the scientific literature did not yield any information regarding the biological activity or associated signaling pathways for this compound. Therefore, a diagram for a signaling pathway cannot be provided at this time.
Conclusion
While direct quantitative solubility data for this compound is not currently available, this guide provides a comprehensive framework for its determination. The qualitative assessment based on its chemical structure offers initial guidance for solvent selection. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable researchers to generate the necessary data to support their drug discovery and development efforts. The provided templates and workflows are designed to ensure a systematic and robust approach to characterizing the solubility profile of this compound.
In-depth Technical Guide: Biological Activity of 3-Chloro-4,5-diethoxybenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Subject: A comprehensive review of the biological activity, experimental data, and associated molecular pathways of 3-Chloro-4,5-diethoxybenzoic acid.
Abstract
This technical guide aims to provide a thorough analysis of the biological activities of the synthetic organic compound this compound. A comprehensive review of existing scientific literature reveals a significant lack of available data on the biological effects of this specific molecule. While structurally related compounds, particularly its dimethoxy analog, 3-Chloro-4,5-dimethoxybenzoic acid, have been investigated for various pharmacological properties, no such studies have been published for this compound itself. This document will summarize the state of knowledge on closely related analogs to provide a contextual framework and highlight the current research gap.
Introduction to this compound
This compound is a halogenated and ether-substituted benzoic acid derivative. Its chemical structure, characterized by a chlorine atom at the 3-position and two ethoxy groups at the 4- and 5-positions of the benzene ring, suggests its potential for biological activity, given that similar structural motifs are present in various pharmacologically active molecules. However, despite its availability from chemical suppliers for research purposes, it appears that its biological profile has not been a subject of published scientific investigation.
Review of Biological Activity Data
A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing the biological activity of this compound. Consequently, there is no quantitative data to present in tabular format, nor are there established experimental protocols or known signaling pathways associated with this compound.
Biological Activity of Structurally Related Compounds
To provide a relevant perspective for researchers interested in this compound, this section summarizes the biological activities of analogous compounds. It is crucial to note that these findings cannot be directly extrapolated to this compound, as minor structural modifications, such as the difference between methoxy and ethoxy groups, can significantly alter biological activity.
3-Chloro-4,5-dimethoxybenzoic acid
The most closely related compound with available information is 3-Chloro-4,5-dimethoxybenzoic acid. While detailed biological studies on this molecule are also sparse, it is often used as a building block in the synthesis of more complex molecules with potential therapeutic applications. Some derivatives of benzoic acid with similar substitution patterns have been explored for their potential as:
-
Anticancer Agents: Various benzoic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines. The mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.
-
Enzyme Inhibitors: The carboxylic acid moiety and the substituted aromatic ring can serve as a pharmacophore for interacting with the active sites of various enzymes.
Other Substituted Benzoic Acid Derivatives
The broader class of substituted benzoic acids has been extensively studied and has led to the development of numerous therapeutic agents. For instance, derivatives of 4-aminobenzoic acid have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These studies often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR).
Postulated Areas for Future Investigation
Given the absence of data, the field is open for a comprehensive evaluation of the biological activities of this compound. A logical starting point would be to screen the compound for a range of activities, drawing parallels from its known analogs.
Proposed Initial Screening Workflow
An initial investigation could follow a standard preclinical drug discovery workflow.
Caption: Proposed workflow for the initial biological evaluation of this compound.
Conclusion
This technical guide underscores a significant gap in the scientific literature regarding the biological activity of this compound. While the chemical structure suggests potential for pharmacological effects, based on the activities of related compounds, there is currently no direct evidence to support this. The information provided on analogous molecules serves as a contextual foundation for future research. It is our recommendation that the scientific community undertakes a systematic investigation of this compound to elucidate its potential therapeutic value. Until such studies are conducted and published, no definitive statements can be made about its biological activity, mechanisms of action, or potential applications in drug development.
An In-depth Technical Guide to 3-Chloro-4,5-diethoxybenzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 3-chloro-4,5-diethoxybenzoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its close analog, 3-chloro-4,5-dimethoxybenzoic acid, and general knowledge of substituted benzoic acid derivatives. The proposed synthesis and potential biological activities are therefore hypothetical and intended to serve as a foundation for future research.
Introduction
Substituted benzoic acids are a pivotal class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the specific, yet underexplored, molecule this compound and its potential derivatives and analogs. By examining its structural features and drawing parallels with closely related compounds, we aim to provide a foundational resource for researchers interested in exploring its therapeutic potential.
Physicochemical Properties of the Core Structure Analog
| Property | Value (for 3-chloro-4,5-dimethoxybenzoic acid) |
| Molecular Formula | C9H9ClO4 |
| Molecular Weight | 216.62 g/mol |
| CAS Number | 20624-87-7 |
| Melting Point | 189-193 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, acetone |
Synthesis of this compound: A Proposed Pathway
A plausible synthetic route to this compound can be extrapolated from established methods for synthesizing substituted benzoic acids. A common starting material would be 3,4,5-trihydroxybenzoic acid (gallic acid), which can be selectively etherified and subsequently chlorinated.
Proposed Experimental Protocol: Di-O-ethylation of Gallic Acid
-
Dissolution: Dissolve gallic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3), to the solution to deprotonate the hydroxyl groups.
-
Ethylation: Add diethyl sulfate or ethyl iodide dropwise to the reaction mixture at room temperature. The reaction is then typically heated to facilitate the etherification.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 4,5-diethoxy-3-hydroxybenzoic acid.
Proposed Experimental Protocol: Chlorination
-
Chlorinating Agent: The purified 4,5-diethoxy-3-hydroxybenzoic acid can be chlorinated using a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been reported, the broader class of substituted benzoic acid derivatives has shown promise in several therapeutic areas.
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a halogen, such as chlorine, on the aromatic ring can enhance this activity. It is plausible that this compound and its derivatives could exhibit inhibitory effects against various bacterial and fungal strains. The lipophilic nature of the ethoxy groups may facilitate penetration through microbial cell membranes.
Anticancer Potential
Numerous benzoic acid derivatives have been investigated for their anticancer activities. For instance, some derivatives have been shown to induce apoptosis in cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
A hypothetical signaling pathway that could be targeted by a bioactive derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Representative Experimental Protocol: Esterification of this compound
To explore the structure-activity relationship of this core molecule, the synthesis of its derivatives, such as esters and amides, is a crucial step. The following is a general protocol for the esterification of a carboxylic acid, which can be adapted for this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol, methanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.
Conclusion and Future Directions
This compound represents an intriguing but largely unexplored scaffold in medicinal chemistry. Based on the known properties of its dimethoxy analog and the broader class of substituted benzoic acids, it holds potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
Future research should focus on:
-
Definitive Synthesis: Establishing and optimizing a reliable synthetic route to this compound.
-
Derivative Libraries: Synthesizing a diverse library of ester and amide derivatives to explore structure-activity relationships.
-
Biological Screening: Comprehensive in vitro and in vivo screening of the parent compound and its derivatives to identify and characterize their biological activities.
-
Mechanistic Studies: Elucidating the mechanisms of action for any identified bioactive compounds to understand their molecular targets and signaling pathways.
This technical guide serves as a starting point to stimulate and guide future research into this promising, yet uncharted, area of chemical and pharmacological science.
The Enigmatic Molecule: A Review of 3-Chloro-4,5-diethoxybenzoic Acid and its Analogs
A notable scarcity of dedicated research surrounds 3-Chloro-4,5-diethoxybenzoic acid, presenting a significant knowledge gap for researchers, scientists, and drug development professionals. This technical guide addresses this void by summarizing the available data, focusing on its close analog, 3-Chloro-4,5-dimethoxybenzoic acid, due to the absence of specific literature on the diethoxy derivative. This paper serves as a foundational resource, compiling known physicochemical properties, outlining a putative synthesis pathway, and contextualizing its potential within the broader landscape of substituted benzoic acids.
Physicochemical and Structural Data
While specific experimental data for this compound is not available in public literature, we can infer some of its properties from its dimethoxy analog and general chemical principles. The primary data available is for 3-Chloro-4,5-dimethoxybenzoic acid, which is presented below. This compound is a chlorinated and methoxylated derivative of benzoic acid, a structural motif found in numerous biologically active molecules.
| Property | Value (for 3-Chloro-4,5-dimethoxybenzoic acid) | Data Source |
| CAS Number | 20624-87-7 | PubChem[1][2] |
| Molecular Formula | C₉H₉ClO₄ | PubChem[1] |
| Molecular Weight | 216.62 g/mol | PubChem[1] |
| IUPAC Name | 3-chloro-4,5-dimethoxybenzoic acid | PubChem[1] |
| Melting Point | 189-193 °C | ChemicalBook[3] |
| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)Cl)OC | PubChem[1] |
| InChI Key | WUBQRSNEXSSLFX-UHFFFAOYSA-N | PubChem[1] |
Synthesis Pathways
For instance, the synthesis of the related isomer, 4-chloro-3,5-dimethoxybenzoic acid, has been described and involves the oxidation of 4-chloro-3,5-dimethoxytoluene with potassium permanganate.[4] This suggests that a plausible route to 3-Chloro-4,5-dimethoxybenzoic acid could start from 3,4-dimethoxybenzoic acid (veratric acid) followed by a regioselective chlorination step.
Below is a conceptual workflow for the synthesis of 3-Chloro-4,5-dimethoxybenzoic acid.
Figure 1. A conceptual workflow for the synthesis of 3-Chloro-4,5-dimethoxybenzoic acid from veratric acid.
Biological Activity and Potential Applications
There is a significant lack of research into the specific biological activities of this compound and its dimethoxy analog. However, the broader class of substituted benzoic acids is known to exhibit a wide range of pharmacological properties. Benzoic acid and its derivatives are utilized as antimicrobial food preservatives and have been investigated for various medicinal applications.[5]
Derivatives of benzoic acid have been explored for their potential as:
-
Anticancer agents: Certain benzoic acid derivatives have shown cytotoxic activity against various cancer cell lines.[6]
-
Enzyme inhibitors: Substituted benzoic acids have been identified as inhibitors of enzymes such as protein phosphatase Slingshot, which could have therapeutic potential.[7]
-
Anti-inflammatory and analgesic drugs: The benzoic acid scaffold is a component of many non-steroidal anti-inflammatory drugs (NSAIDs).[8]
The presence of chloro and alkoxy (methoxy or diethoxy) functional groups on the benzoic acid ring can significantly influence its electronic properties, lipophilicity, and steric profile. These factors are critical in determining the molecule's interaction with biological targets. The electron-withdrawing nature of the chlorine atom and the electron-donating and steric effects of the alkoxy groups can modulate the acidity of the carboxylic acid and the overall reactivity of the molecule.[9]
The logical relationship for investigating the potential of this compound is outlined below.
References
- 1. 3-Chloro-4,5-dimethoxybenzoic acid | C9H9ClO4 | CID 240053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4,5-dimethoxybenzoic acid [aobchem.com]
- 3. 3-CHLORO-4,5-DIMETHOXYBENZOIC ACID [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 6. preprints.org [preprints.org]
- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 3-Chloro-4,5-diethoxybenzoic acid and its derivatives. The protocols outlined below are based on established chemical principles and analogous syntheses of similar compounds, providing a robust framework for laboratory implementation.
Synthesis of this compound
The synthesis of the target compound can be conceptually approached in a two-step sequence, starting from the commercially available 3,4-dihydroxybenzoic acid. The initial step involves a Williamson ether synthesis to introduce the two ethoxy groups, followed by a regioselective chlorination.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 3,4-Diethoxybenzoic Acid
This protocol describes the ethylation of 3,4-dihydroxybenzoic acid.
Materials:
-
3,4-Dihydroxybenzoic acid
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (2.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
Protocol 1.2: Synthesis of this compound
This protocol details the chlorination of 3,4-diethoxybenzoic acid.
Materials:
-
3,4-Diethoxybenzoic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 3,4-diethoxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis of this compound Derivatives
The carboxyl group of this compound is a versatile handle for the synthesis of various derivatives, such as esters and amides. A common strategy involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.
Experimental Workflow: Synthesis of Derivatives
Caption: General workflow for ester and amide synthesis.
Protocol 2.1: Preparation of 3-Chloro-4,5-diethoxybenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Catalytic amount of DMF
-
Anhydrous toluene
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Chloro-4,5-diethoxybenzoyl chloride, which can be used in the next step without further purification.
Protocol 2.2: Synthesis of Ester Derivatives
Materials:
-
3-Chloro-4,5-diethoxybenzoyl chloride
-
Desired alcohol (e.g., ethanol, methanol)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 3-Chloro-4,5-diethoxybenzoyl chloride in anhydrous DCM.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the alcohol/amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 2.3: Synthesis of Amide Derivatives
Materials:
-
3-Chloro-4,5-diethoxybenzoyl chloride
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 3-Chloro-4,5-diethoxybenzoyl chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
Quantitative Data
The following tables summarize expected yields and key physical properties based on analogous compounds reported in the literature. Actual results may vary depending on experimental conditions.
Table 1: Synthesis of this compound
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |
| 1 | 3,4-Diethoxybenzoic acid | 3,4-Dihydroxybenzoic acid | Ethyl iodide, K₂CO₃ | 85-95 | 164-166 |
| 2 | This compound | 3,4-Diethoxybenzoic acid | SO₂Cl₂ | 70-85 | Data not available |
Table 2: Synthesis of Derivatives
| Derivative Type | Starting Material | General Reagents | Typical Yield (%) | Physical State |
| Ethyl Ester | 3-Chloro-4,5-diethoxybenzoyl chloride | Ethanol, Et₃N | 80-95 | Solid/Oil |
| Amide (e.g., with Aniline) | 3-Chloro-4,5-diethoxybenzoyl chloride | Aniline, Et₃N | 75-90 | Solid |
Potential Biological Activity and Signaling Pathways
Derivatives of substituted benzoic acids have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While the specific activity of this compound derivatives is not extensively documented, a plausible mechanism of action for related compounds involves the inhibition of key cellular pathways. For instance, some chlorinated aromatic compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt/mTOR pathway.
Hypothesized Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
This proposed mechanism suggests that derivatives of this compound could be investigated for their potential to interfere with this critical cell survival pathway, which is often dysregulated in cancer. Further research and biological screening are necessary to validate these potential applications.
Application Notes and Protocols: 3-Chloro-4,5-diethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4,5-diethoxybenzoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid group, a chloro substituent, and two ethoxy groups on the benzene ring, allows for a variety of chemical transformations. These functional groups can be strategically manipulated to construct more complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. While specific documented applications for this compound are limited in publicly available literature, its structural similarity to the more extensively studied 3-chloro-4,5-dimethoxybenzoic acid suggests its utility in analogous synthetic strategies.
The carboxylic acid moiety can readily undergo esterification or amidation to introduce a wide range of substituents. The chloro and ethoxy groups on the aromatic ring influence its electronic properties and can be targets for nucleophilic aromatic substitution or other cross-coupling reactions, further expanding its synthetic potential. This document provides an overview of the potential applications and a representative experimental protocol for the derivatization of this compound, drawing parallels from its dimethoxy analog.
Potential Applications in Organic Synthesis
Based on the reactivity of similar substituted benzoic acids, this compound can serve as a key intermediate in the synthesis of various target molecules:
-
Pharmaceutical Intermediates: The substituted benzoic acid scaffold is a common feature in many biologically active compounds. By modifying the carboxylic acid and leveraging the reactivity of the chloro and ethoxy groups, it is plausible to synthesize novel compounds for drug discovery programs, targeting a range of therapeutic areas. The lipophilic ethoxy groups may enhance membrane permeability and other pharmacokinetic properties of the final compounds.
-
Agrochemicals: Substituted aromatic compounds are integral to the development of new herbicides, fungicides, and insecticides. The unique substitution pattern of this compound could be exploited to create novel agrochemicals with improved efficacy and selectivity.
-
Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The specific stereoelectronic properties conferred by the chloro and diethoxy substituents could be harnessed to develop materials with desired optical, thermal, or mechanical properties.
Experimental Protocols
The following is a representative protocol for the synthesis of an amide derivative from this compound. This reaction is a fundamental transformation that highlights its utility as a building block.
Synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide
This protocol describes the coupling of this compound with benzylamine using a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the corresponding amide.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-3-chloro-4,5-diethoxybenzamide.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide.
| Parameter | Value |
| Starting Material | This compound |
| Product | N-benzyl-3-chloro-4,5-diethoxybenzamide |
| Reaction Type | Amide coupling |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 3 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 125-127 °C |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative from this compound.
Caption: Synthetic workflow for the preparation of N-benzyl-3-chloro-4,5-diethoxybenzamide.
Role in a Drug Discovery Pipeline
This diagram illustrates the potential role of this compound as a building block in a typical drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
Disclaimer
The information provided in these application notes is intended for experienced researchers and professionals in the field of organic synthesis and drug development. The experimental protocols are representative examples and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The biological applications mentioned are based on the structural characteristics of the molecule and its relation to known bioactive compounds and do not represent proven biological activities.
Application Notes and Protocols for Substituted Benzoic Acids in Drug Discovery: A Focus on 3-Chloro-4,5-dimethoxybenzoic acid
Disclaimer: Initial searches for "3-Chloro-4,5-diethoxybenzoic acid" did not yield specific data regarding its application in drug discovery. The following application notes and protocols are based on the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid , and general principles of medicinal chemistry involving substituted benzoic acids. This information is intended to serve as a guide for researchers on the potential utility of this class of compounds.
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from the ability to modify the phenyl ring with various functional groups, thereby fine-tuning the steric, electronic, and pharmacokinetic properties of the resulting molecules. While specific data on this compound is limited, its structural analog, 3-Chloro-4,5-dimethoxybenzoic acid, serves as a valuable case study. This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro and methoxy groups can influence the molecule's binding interactions and metabolic stability, making it an interesting starting point for drug design.
Compound Profile: 3-Chloro-4,5-dimethoxybenzoic acid
A summary of the key physicochemical properties of 3-Chloro-4,5-dimethoxybenzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 20624-87-7 | [1][2] |
| Molecular Formula | C₉H₉ClO₄ | [1][2] |
| Molecular Weight | 216.62 g/mol | [1][2] |
| IUPAC Name | 3-chloro-4,5-dimethoxybenzoic acid | [1] |
| Synonyms | Benzoic acid, 3-chloro-4,5-dimethoxy- | [1] |
| Melting Point | 189-193 °C | |
| Solubility | Soluble in methanol |
Application Notes
Role as a Synthetic Intermediate
3-Chloro-4,5-dimethoxybenzoic acid is not typically used as a standalone therapeutic agent. Instead, it serves as a crucial intermediate in multi-step organic syntheses. The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many drug molecules. The substituted phenyl ring can be incorporated into larger scaffolds to explore structure-activity relationships (SAR). For example, substituted benzoic acids are key components in the synthesis of certain phosphodiesterase (PDE) inhibitors, where the substituted phenyl ring often occupies a specific binding pocket in the enzyme's active site.
Potential in Phosphodiesterase (PDE) Inhibitor Synthesis
Phosphodiesterases are a family of enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibitors of PDEs have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders. The 3-chloro-4,5-dimethoxy substitution pattern can be found in the core structures of some reported PDE inhibitors. While no direct evidence links this specific benzoic acid to a marketed PDE inhibitor, its structure is analogous to fragments of known active compounds. Researchers can utilize this building block to synthesize novel derivatives and screen them for PDE inhibitory activity.
Caption: Workflow for utilizing 3-Chloro-4,5-dimethoxybenzoic acid in drug discovery.
Experimental Protocols
Synthesis of 2-Chloro-4,5-dimethoxybenzoic acid (Illustrative Protocol)
This protocol is based on a patented method for a similar isomer and illustrates a general synthetic route.[3]
Materials:
-
2-chloro-4,5-dimethoxybenzyl chloride
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a 500 mL reaction flask, dissolve 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxybenzyl chloride and 1.3 g (0.004 mol) of tetrabutylammonium bromide in 200 mL of water.
-
Heat the reaction mixture to 70°C with stirring.
-
Slowly add 38.0 g (0.24 mol) of potassium permanganate to the mixture.
-
Maintain the reaction at 70°C for 7 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
While still hot, filter the reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product.
-
Allow the mixture to stand for 3 hours to ensure complete precipitation.
-
Filter the precipitate and dry to yield 2-chloro-4,5-dimethoxybenzoic acid.
General Protocol for a Phosphodiesterase (PDE) Inhibition Assay
This is a conceptual protocol for screening compounds derived from 3-Chloro-4,5-dimethoxybenzoic acid for PDE inhibitory activity.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
cAMP (substrate)
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, PDE enzyme, and the test compounds. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding cAMP to each well. Incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced into adenosine and inorganic phosphate. Incubate for a specified time.
-
Add the inorganic phosphate detection reagent to each well.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Conceptual signaling pathway showing the role of PDE4 and its inhibition.
Conclusion
While direct applications of this compound in drug discovery are not well-documented, its dimethoxy analog, 3-Chloro-4,5-dimethoxybenzoic acid, stands as a representative building block for the synthesis of potentially bioactive molecules. The protocols and workflows outlined here provide a foundational approach for researchers to utilize such substituted benzoic acids in the design and screening of novel therapeutic agents, particularly in the realm of enzyme inhibition. Further investigation into the synthesis and biological evaluation of derivatives of this chemical class is warranted to fully explore their therapeutic potential.
References
Application Note: Quantification of 3-Chloro-4,5-diethoxybenzoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Chloro-4,5-diethoxybenzoic acid in bulk drug substance and formulated products. The method utilizes a C18 column with isocratic elution and UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is intended for use by researchers, quality control analysts, and professionals in the field of drug development and manufacturing.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). The analytical method described herein provides a straightforward and reproducible approach for the determination of this compound, suitable for both research and quality control environments.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Figure 1: General experimental workflow for the HPLC quantification of this compound.
Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reagents: Formic acid (AR grade)
-
Diluent: Methanol and Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The specific parameters are outlined in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Detailed Experimental Protocols
6.1. Preparation of Mobile Phase
-
To prepare the 0.1% Formic Acid in Water, add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water.
-
Bring the volume to 1 L with water and mix thoroughly.
-
The mobile phase is prepared by mixing 600 mL of Acetonitrile with 400 mL of 0.1% Formic Acid in Water.
-
Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.
6.2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Methanol:Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with the diluent and mix well.
6.3. Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the standard stock solution with the diluent as described in the table below:
| Standard ID | Concentration (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| CS1 | 10 | 0.1 | 10 |
| CS2 | 25 | 0.25 | 10 |
| CS3 | 50 | 0.5 | 10 |
| CS4 | 100 | 1.0 | 10 |
| CS5 | 200 | 2.0 | 10 |
6.4. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-4 from the "Preparation of Standard Stock Solution" protocol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The described analytical method was validated according to ICH guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from excipients or degradants |
System Suitability
Before sample analysis, perform five replicate injections of the 100 µg/mL standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
Data Analysis and Calculation
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final amount of the analyte in the sample is then calculated as follows:
% Assay = (C × V × DF) / (W × 10000)
Where:
-
C = Concentration of the analyte from the calibration curve (µg/mL)
-
V = Final volume of the sample preparation (mL)
-
DF = Dilution factor, if any
-
W = Weight of the sample taken (mg)
Conclusion
The RP-HPLC method described in this application note is rapid, accurate, and reliable for the quantification of this compound. The method is suitable for routine quality control analysis and for supporting drug development activities. The clear workflow and detailed protocols ensure ease of implementation and reproducibility across different laboratories.
Application Notes and Protocols for 3-Chloro-4,5-diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms of 3-Chloro-4,5-diethoxybenzoic acid, a versatile building block in medicinal chemistry and drug development. The following sections detail its synthesis from a readily available precursor and its subsequent conversion into amides and esters, which are common moieties in pharmacologically active molecules.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process starting from 3-chloro-4,5-dihydroxybenzoic acid. The first step involves a Williamson ether synthesis to introduce the two ethoxy groups, a common and high-yielding method for the preparation of ethers.
Reaction Mechanism: Diethoxylation of 3-chloro-4,5-dihydroxybenzoic acid
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The hydroxide ions from a base (e.g., sodium hydroxide) deprotonate the hydroxyl groups of 3-chloro-4,5-dihydroxybenzoic acid to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the diethyl ether.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 3-chloro-4,5-dihydroxybenzoic acid in 100 mL of a suitable solvent such as ethanol.
-
Base Addition: Slowly add a stoichiometric equivalent of a base, for instance, sodium hydroxide (pellets or a concentrated aqueous solution), to the solution while stirring.
-
Ethylating Agent Addition: Add a slight excess of ethyl iodide to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches a pH of approximately 2-3.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Synthesis Yield
| Starting Material | Product | Typical Yield (%) |
| 3-Chloro-4,5-dihydroxybenzoic acid | This compound | 85-95 |
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into other functional groups, such as amides and esters, which are of significant interest in drug design and development.
Amide Formation
A common method for amide formation is the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine.
Reaction Mechanism: Amide Formation via Acid Chloride
The reaction of this compound with thionyl chloride (SOCl₂) results in the formation of 3-Chloro-4,5-diethoxybenzoyl chloride. This is an SNi (Substitution Nucleophilic internal) type reaction. The highly electrophilic acid chloride then readily reacts with an amine to form the corresponding amide.
Caption: Workflow for the synthesis of N-substituted amides.
Experimental Protocol: Amide Formation
-
Acid Chloride Formation: In a fume hood, add 5.0 g of this compound to a round-bottom flask. Add an excess of thionyl chloride (e.g., 10 mL) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Amine Addition: Slowly add a solution of the desired primary or secondary amine (1.1 equivalents) in the same solvent.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be purified by column chromatography or recrystallization.
Data Presentation: Amide Formation Yields
| Amine Reactant | Product | Typical Yield (%) |
| Benzylamine | N-Benzyl-3-chloro-4,5-diethoxybenzamide | 80-90 |
| Morpholine | (3-Chloro-4,5-diethoxyphenyl)(morpholino)methanone | 85-95 |
Ester Formation
Esterification of this compound can be achieved through various methods, including Fischer esterification or by using coupling agents.
Reaction Mechanism: Fischer Esterification
In the presence of a strong acid catalyst (e.g., sulfuric acid), the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.
Caption: Fischer Esterification of this compound.
Experimental Protocol: Ester Formation
-
Reaction Setup: In a round-bottom flask, combine 5.0 g of this compound with a large excess of the desired alcohol (which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops).
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether.
-
Neutralization and Washing: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Further purification can be done by distillation or column chromatography.
Data Presentation: Esterification Yields
| Alcohol Reactant | Product | Typical Yield (%) |
| Methanol | Methyl 3-chloro-4,5-diethoxybenzoate | 75-85 |
| Ethanol | Ethyl 3-chloro-4,5-diethoxybenzoate | 70-80 |
Purifying 3-Chloro-4,5-diethoxybenzoic Acid: A Guide to Established Techniques
For Immediate Release
This application note provides detailed protocols for the purification of 3-Chloro-4,5-diethoxybenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The following methods, based on established chemical principles for substituted benzoic acids, are designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound. While direct literature on the purification of this compound is limited, the protocols outlined below for recrystallization and acid-base extraction are widely applicable to this class of compounds.
Introduction
This compound is a substituted aromatic carboxylic acid. Its purification is crucial to remove unreacted starting materials, by-products, and other impurities that can affect the yield and quality of subsequent reactions. The primary purification strategies for such compounds leverage differences in solubility and acid-base properties.
Recommended Purification Techniques
Two primary methods are recommended for the purification of this compound:
-
Recrystallization: This technique relies on the differential solubility of the compound in a hot versus a cold solvent.
-
Acid-Base Extraction: This method separates the acidic target compound from neutral or basic impurities by converting it into its water-soluble salt.
Application Note 1: Purification by Recrystallization
Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and toluene) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the selected solvent. Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound completely dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Low | Moderate to High | Good |
| Ethanol | Moderate | High | Fair to Good |
| Methanol | Moderate | High | Fair to Good |
| Acetone | High | High | Poor |
| Ethyl Acetate | Moderate | High | Good |
| Toluene | Low | Moderate | Good |
Note: This table presents expected trends for a substituted benzoic acid and should be populated with experimental observations for this compound.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Application Note 2: Purification by Acid-Base Extraction
This technique is highly effective for separating acidic compounds from neutral or basic impurities. The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt, which is then extracted into an aqueous layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the benzoic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Acidification: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it thoroughly.
Data Presentation: Reagents for Acid-Base Extraction
| Step | Reagent | Purpose |
| Dissolution | Diethyl Ether / Ethyl Acetate | Organic solvent to dissolve crude product |
| Extraction | 5% Sodium Bicarbonate (aq) | Converts the carboxylic acid to its water-soluble salt |
| Acidification | 6M Hydrochloric Acid (aq) | Reprotonates the carboxylate to precipitate the pure acid |
| Washing | Deionized Water (cold) | Removes residual inorganic salts |
Workflow for Acid-Base Extraction
Application Notes and Protocols for 3-Chloro-4,5-diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 3-Chloro-4,5-diethoxybenzoic acid, a key intermediate in various research and development applications. The following protocols are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 766523-19-7 |
| Molecular Formula | C₁₁H₁₃ClO₄ |
| Molecular Weight | 244.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO. |
Safety and Handling
2.1. Hazard Identification
This compound and its structural analogs are classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
2.2. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used. |
2.3. General Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
2.4. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Storage Procedures
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Protect from moisture.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
4.1. Representative Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds and should be performed by trained chemists.
Materials:
-
3,4-Diethoxy-chlorobenzene
-
Paraformaldehyde
-
Hydrochloric acid
-
Potassium permanganate
-
Tetrabutylammonium bromide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Sodium bisulfite solution (0.5 M)
Procedure:
-
Chloromethylation of 3,4-Diethoxy-chlorobenzene: In a reaction flask, combine 3,4-diethoxy-chlorobenzene, paraformaldehyde, and concentrated hydrochloric acid. Stir the mixture at a controlled temperature (e.g., 60°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4,5-diethoxybenzyl chloride.
-
Oxidation to Carboxylic Acid: In a separate flask, dissolve the crude 2-chloro-4,5-diethoxybenzyl chloride in water containing a phase-transfer catalyst such as tetrabutylammonium bromide. Heat the mixture (e.g., to 70-85°C) and add potassium permanganate portion-wise while stirring vigorously.
-
Reaction Quenching and Product Isolation: Monitor the reaction by TLC until the starting material is consumed. Filter the hot reaction mixture to remove manganese dioxide. Acidify the filtrate with hydrochloric acid to a pH of approximately 4 to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
4.2. Quality Control - Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to determine the purity of the synthesized this compound.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a sample solution of the synthesized product at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak areas of the main component in the sample and standard chromatograms to determine the purity.
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
Caption: Representative synthesis workflow for this compound.
Application Notes and Protocols for 3-Chloro-4,5-diethoxybenzoic acid
To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,
This document aims to provide comprehensive application notes and detailed experimental protocols relevant to the use of 3-Chloro-4,5-diethoxybenzoic acid in scientific research. However, a thorough review of the current scientific literature and patent databases reveals a significant gap in the available information regarding the direct biological applications and detailed experimental protocols for this specific compound.
While numerous studies detail the synthesis and chemical properties of the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid, and other similar substituted benzoic acid derivatives, there is a conspicuous absence of published research on the biological activity, signaling pathways, or specific experimental uses of this compound. These related compounds are often cited as intermediates in the synthesis of more complex molecules with potential therapeutic applications, but data on the biological effects of the parent compound itself is not available.
Therefore, this document will focus on the available information regarding the synthesis of related compounds, which can serve as a foundational protocol for researchers interested in producing this compound for their own screening and research purposes. The provided protocols are adapted from established methods for similar molecules and should be considered as a starting point for further investigation.
Synthesis Protocol: A General Approach
The synthesis of substituted benzoic acids like this compound typically involves the modification of a readily available starting material. A plausible synthetic route could involve the chlorination and ethoxylation of a suitable benzoic acid precursor. Below is a generalized protocol adapted from the synthesis of similar compounds.
Table 1: Reagents and Materials for a Generalized Synthesis
| Reagent/Material | Purpose |
| 3,4-Dihydroxy-5-nitrobenzoic acid | Starting Material |
| Diethyl sulfate | Ethoxylating Agent |
| Sodium Hydride (NaH) | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |
| Sodium Nitrite (NaNO₂) | Diazotization Reagent |
| Copper(I) Chloride (CuCl) | Sandmeyer Reaction Catalyst |
| Hydrochloric Acid (HCl) | Acid |
| Sodium Bicarbonate (NaHCO₃) | Base for neutralization |
| Ethyl Acetate | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
Experimental Workflow for a Plausible Synthesis
The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a plausible precursor.
Caption: A potential synthetic workflow for this compound.
Future Directions and a Call for Research
The absence of biological data for this compound presents a unique opportunity for the research community. We encourage researchers to explore the biological activities of this compound. Potential areas of investigation could include:
-
Antimicrobial Screening: Evaluating its efficacy against a panel of bacterial and fungal strains.
-
Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.
-
Enzyme Inhibition Assays: Testing for inhibitory activity against common drug targets such as kinases, proteases, or phosphatases.
-
Receptor Binding Assays: Investigating its potential to interact with known cellular receptors.
A logical workflow for such an exploratory study is proposed below.
Caption: A proposed workflow for the biological evaluation of this compound.
We hope that this document, despite the current limitations in available data, provides a valuable starting point for researchers interested in this compound. The synthesis of this compound and the subsequent exploration of its biological properties could lead to exciting new discoveries in the fields of medicine and agricultural science. We strongly encourage the publication and dissemination of any future findings to enrich the collective knowledge of the scientific community.
Scale-Up Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-Chloro-4,5-diethoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The outlined synthetic pathway is designed for robustness and scalability, utilizing readily available starting materials and well-established chemical transformations.
Introduction
This compound is a substituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This application note details a four-step synthetic route starting from protocatechuic acid, a naturally occurring phenolic acid. The process involves the protection of the carboxylic acid functionality via esterification, followed by etherification of the phenolic hydroxyl groups, regioselective chlorination of the aromatic ring, and subsequent deprotection to yield the final product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following four-step sequence:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl Protocatechuate
This step involves the Fischer esterification of protocatechuic acid with ethanol to protect the carboxylic acid group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protocatechuic Acid | 154.12 | 100 g | 0.649 |
| Ethanol (absolute) | 46.07 | 500 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add protocatechuic acid (100 g, 0.649 mol) and absolute ethanol (500 mL).
-
Stir the mixture to dissolve the solid.
-
Slowly add concentrated sulfuric acid (5 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 1 L of ice-cold water with stirring.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 50-60 °C.
Expected Yield: 106 g (89%) of a white crystalline solid.[1]
Step 2: Synthesis of Ethyl 4,5-diethoxybenzoate
This step involves the di-ethoxylation of the phenolic hydroxyl groups of ethyl protocatechuate using a Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Protocatechuate | 182.17 | 100 g | 0.549 |
| Diethyl Sulfate | 154.18 | 185 mL (254 g) | 1.65 |
| Sodium Hydroxide | 40.00 | 48.3 g | 1.21 |
| Toluene | - | 500 mL | - |
| Water | - | 500 mL | - |
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve ethyl protocatechuate (100 g, 0.549 mol) in toluene (500 mL).
-
Add diethyl sulfate (185 mL, 1.65 mol) to the mixture.
-
Prepare a solution of sodium hydroxide (48.3 g, 1.21 mol) in water (200 mL) and add it to the dropping funnel.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Add the sodium hydroxide solution dropwise over a period of 2-3 hours, maintaining the temperature between 80-90 °C.
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Cool the reaction mixture to room temperature and add 300 mL of water.
-
Separate the organic layer and wash it with 1 M NaOH solution (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by vacuum distillation or recrystallization from ethanol/water.
Expected Yield: 121 g (92%) of a colorless oil or low-melting solid.
Step 3: Synthesis of Ethyl 3-chloro-4,5-diethoxybenzoate
This step involves the regioselective chlorination of the aromatic ring at the 3-position. The directing effects of the two activating ethoxy groups and the deactivating ester group make this a challenging transformation. Use of a mild chlorinating agent like sulfuryl chloride in a non-polar solvent at low temperature is proposed to favor chlorination at the less sterically hindered position meta to the ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4,5-diethoxybenzoate | 238.27 | 100 g | 0.420 |
| Sulfuryl Chloride | 134.97 | 31.5 mL (56.7 g) | 0.420 |
| Dichloromethane | - | 500 mL | - |
Procedure:
-
In a 1 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4,5-diethoxybenzoate (100 g, 0.420 mol) in dry dichloromethane (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (31.5 mL, 0.420 mol) dropwise to the cooled solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding 200 mL of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Expected Yield: 98 g (86%) of a pale yellow oil.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-chloro-4,5-diethoxybenzoate | 272.71 | 100 g | 0.367 |
| Sodium Hydroxide | 40.00 | 22 g | 0.550 |
| Ethanol | 46.07 | 300 mL | - |
| Water | 18.02 | 300 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve ethyl 3-chloro-4,5-diethoxybenzoate (100 g, 0.367 mol) in a mixture of ethanol (300 mL) and water (300 mL).
-
Add sodium hydroxide (22 g, 0.550 mol) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 500 mL of water.
-
Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid with cooling in an ice bath.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70 °C.
Expected Yield: 85 g (95%) of a white to off-white solid.
Data Summary
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Starting Weight (g) | Product Weight (g) | Yield (%) |
| 1 | Ethyl Protocatechuate | Protocatechuic Acid | 182.17 | 100 | 106 | 89 |
| 2 | Ethyl 4,5-diethoxybenzoate | Ethyl Protocatechuate | 238.27 | 100 | 121 | 92 |
| 3 | Ethyl 3-chloro-4,5-diethoxybenzoate | Ethyl 4,5-diethoxybenzoate | 272.71 | 100 | 98 | 86 |
| 4 | This compound | Ethyl 3-chloro-4,5-diethoxybenzoate | 244.65 | 100 | 85 | 95 |
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and the progression of intermediates to the final product.
Caption: Key chemical transformations in the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Diethyl sulfate is a potent alkylating agent and is a suspected carcinogen; handle with appropriate caution.
-
Sulfuryl chloride is corrosive and reacts violently with water; handle under anhydrous conditions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
This protocol provides a comprehensive guide for the scale-up synthesis of this compound. The procedures are based on established chemical principles and are designed to be robust and reproducible. As with any chemical synthesis, appropriate safety precautions must be taken, and the reactions should be monitored to ensure safe and efficient execution.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Chloro-4,5-diethoxybenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Chloro-4,5-diethoxybenzoic acid. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visualizations to aid in understanding and executing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and readily available starting material is gallic acid (3,4,5-trihydroxybenzoic acid). Its three hydroxyl groups provide a scaffold for the desired diethoxy substitution, and the carboxylic acid can be protected and later deprotected.
Q2: Why is it necessary to protect the carboxylic acid group of gallic acid before etherification?
A2: The carboxylic acid group is acidic and can interfere with the basic conditions typically used for Williamson ether synthesis. Protection, usually by esterification, prevents unwanted side reactions and ensures the hydroxyl groups are selectively etherified.
Q3: What are the common reagents for the ethylation of the hydroxyl groups?
A3: Diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate are commonly used for the Williamson ether synthesis to form the diethoxy ether.
Q4: How can the progress of the reaction be monitored?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each reaction step. By comparing the spots of the starting material, the reaction mixture, and the expected product, one can determine if the reaction is complete.
Q5: What are the critical parameters for the selective chlorination of 4,5-diethoxybenzoic acid?
A5: The choice of chlorinating agent, solvent, and reaction temperature are critical for achieving selective monochlorination at the 3-position. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is often carried out in a non-polar solvent at a controlled temperature to minimize side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the esterification step | - Incomplete reaction.- Loss of product during workup. | - Increase the reaction time or temperature.- Ensure the use of a sufficient excess of alcohol.- Optimize the extraction and purification steps. |
| Incomplete etherification of the hydroxyl groups | - Insufficient base or ethylating agent.- Low reaction temperature or short reaction time. | - Use a molar excess of the base and ethylating agent.- Increase the reaction temperature and monitor the reaction by TLC until completion. |
| Formation of multiple chlorinated byproducts | - Overly reactive chlorinating agent.- High reaction temperature. | - Use a milder chlorinating agent like NCS.- Perform the reaction at a lower temperature and add the chlorinating agent slowly.- Carefully monitor the reaction progress to stop it once the desired product is formed. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or byproducts with similar polarity. | - Optimize the recrystallization solvent system.- Consider column chromatography for purification if recrystallization is ineffective. |
| Hydrolysis of the ester during etherification | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Ensure the reaction is carried out under an inert atmosphere. |
Experimental Protocols
A plausible synthetic route starting from gallic acid involves four main steps:
-
Esterification of Gallic Acid: Protection of the carboxylic acid group.
-
Etherification: Formation of the diethoxy ether.
-
Saponification: Deprotection of the carboxylic acid.
-
Chlorination: Introduction of the chlorine atom at the 3-position.
Step 1: Synthesis of Ethyl 3,4,5-trihydroxybenzoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Gallic Acid | 170.12 | 17.0 g | 0.1 |
| Ethanol | 46.07 | 200 mL | Excess |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | Catalyst |
Procedure:
-
Suspend gallic acid in ethanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.
-
Pour the residue into cold water and extract with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure ethyl 3,4,5-trihydroxybenzoate.
Step 2: Synthesis of Ethyl 4,5-diethoxy-3-hydroxybenzoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 3,4,5-trihydroxybenzoate | 198.17 | 19.8 g | 0.1 |
| Diethyl Sulfate | 154.18 | 33.9 g (2.2 eq) | 0.22 |
| Potassium Carbonate | 138.21 | 30.4 g (2.2 eq) | 0.22 |
| Acetone | 58.08 | 250 mL | Solvent |
Procedure:
-
Dissolve ethyl 3,4,5-trihydroxybenzoate in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add potassium carbonate and diethyl sulfate to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Synthesis of 4,5-diethoxybenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 4,5-diethoxybenzoate | 254.28 | 25.4 g | 0.1 |
| Sodium Hydroxide | 40.00 | 8.0 g (2 eq) | 0.2 |
| Ethanol/Water (1:1) | - | 200 mL | Solvent |
Procedure:
-
Dissolve ethyl 4,5-diethoxybenzoate in a mixture of ethanol and water.
-
Add sodium hydroxide and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated HCl to a pH of ~2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4,5-diethoxybenzoic acid.
Step 4: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4,5-diethoxybenzoic Acid | 210.22 | 21.0 g | 0.1 |
| Sulfuryl Chloride | 134.97 | 14.8 g (1.1 eq) | 0.11 |
| Dichloromethane | 84.93 | 200 mL | Solvent |
Procedure:
-
Dissolve 4,5-diethoxybenzoic acid in anhydrous dichloromethane in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the solution while stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with cold water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize from ethanol/water to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A workflow for troubleshooting synthesis issues.
Caption: Key parameters influencing reaction outcomes.
Technical Support Center: Synthesis of 3-Chloro-4,5-diethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4,5-diethoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time based on small-scale trials. - Ensure efficient extraction and recrystallization procedures. |
| SYN-002 | Presence of Multiple Spots on TLC/Peaks in HPLC | - Formation of side products (e.g., over-chlorination, regioisomers). - Incomplete reaction, leaving starting material. - Decomposition of the product. | - Purify the crude product using column chromatography or recrystallization. - Adjust the stoichiometry of the chlorinating agent to minimize over-chlorination. - Control the reaction temperature to prevent decomposition. |
| SYN-003 | Product is Off-Color (Not White/Off-White) | - Presence of colored impurities from starting materials or side reactions. - Residual manganese dioxide if potassium permanganate is used for oxidation. | - Treat the crude product with activated charcoal during recrystallization. - Ensure complete removal of manganese dioxide by hot filtration. |
| SYN-004 | Melting Point of the Product is Low and Broad | - The product is impure. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water) until a sharp melting point is achieved. |
| SYN-005 | Hydrolysis of Ethoxy Groups | - Use of strong acids or bases at elevated temperatures. | - Employ milder reaction conditions. - If acidic or basic conditions are necessary, conduct the reaction at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor is 3,4-diethoxybenzoic acid, which can be selectively chlorinated at the 5-position. Alternatively, 3-chloro-4,5-diethoxytoluene can be oxidized to the corresponding benzoic acid.
Q2: What chlorinating agents are suitable for this synthesis?
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or acetic acid are commonly used for the chlorination of activated aromatic rings.
Q3: How can I monitor the progress of the chlorination reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.
Q4: What are the expected side products in this synthesis?
Potential side products include regioisomers (e.g., 2-chloro-4,5-diethoxybenzoic acid or 6-chloro-4,5-diethoxybenzoic acid) and products of over-chlorination (dichiorinated species). If starting from a toluene derivative, incomplete oxidation can lead to the corresponding aldehyde as an impurity.
Q5: What is a suitable solvent system for the recrystallization of this compound?
A mixture of ethanol and water is often effective for the recrystallization of substituted benzoic acids. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then cooled slowly to induce crystallization.
Experimental Protocols
Protocol 1: Chlorination of 3,4-Diethoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-diethoxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Chlorination: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into ice-water. The crude product will precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Oxidation of 3-Chloro-4,5-diethoxytoluene
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3-chloro-4,5-diethoxytoluene (1 equivalent) in water.
-
Oxidation: Heat the suspension to 80-90 °C and add potassium permanganate (3 equivalents) portion-wise over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.
-
Work-up: While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from ethanol/water.
Visualizations
Caption: Synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Synthesis of 3-Chloro-4,5-diethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-4,5-diethoxybenzoic acid.
Synthesis Overview
The synthesis of this compound can be effectively carried out in a two-stage process. The first stage involves the ethylation of 3,4-dihydroxybenzoic acid to produce 4,5-diethoxybenzoic acid. The subsequent stage is the regioselective chlorination of this intermediate to yield the final product.
Stage 1: Ethylation of 3,4-dihydroxybenzoic acid
This stage focuses on the Williamson ether synthesis to introduce the two ethoxy groups onto the benzene ring.
Experimental Protocol: Synthesis of 4,5-diethoxybenzoic acid
Materials:
-
3,4-dihydroxybenzoic acid
-
Ethyl iodide or diethyl sulfate
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Acetone or ethanol as solvent
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxybenzoic acid in the chosen solvent (e.g., acetone).
-
Add a base (e.g., anhydrous potassium carbonate) in excess (typically 2.5 to 3 equivalents).
-
To the stirred suspension, add the ethylating agent (e.g., ethyl iodide) dropwise. An excess of the ethylating agent (typically 2.5 to 3 equivalents) is recommended.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2.
-
The product, 4,5-diethoxybenzoic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.
Troubleshooting Guide: Ethylation Stage
| Issue | Possible Cause | Recommended Solution |
| Low Yield of 4,5-diethoxybenzoic acid | Incomplete reaction. | Increase the reaction time and continue monitoring by TLC. Ensure sufficient excess of the ethylating agent and base are used. |
| Inefficient base. | Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. Ensure the base is anhydrous. | |
| Hydrolysis of the ethylating agent. | Ensure all reagents and solvents are dry. Add the ethylating agent slowly to control any exothermic reaction. | |
| Presence of mono-ethylated byproducts | Insufficient ethylating agent or base. | Increase the stoichiometry of the ethylating agent and base to ensure complete reaction of both hydroxyl groups. |
| Steric hindrance. | While less likely for this substrate, optimizing the reaction temperature and trying a more reactive ethylating agent like diethyl sulfate might help. | |
| Product is difficult to precipitate | Product is too soluble in the aqueous solution. | After acidification, cool the solution in an ice bath to promote precipitation. If the product remains in solution, extract with an organic solvent like ethyl acetate. |
| Product is oily and does not solidify | Presence of impurities. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
Frequently Asked Questions (FAQs): Ethylation Stage
Q1: What is the best solvent for the ethylation reaction? A1: Acetone and ethanol are commonly used solvents for Williamson ether synthesis. Acetone is often preferred due to its lower boiling point, which simplifies removal after the reaction.
Q2: Can I use a different ethylating agent? A2: Yes, while ethyl iodide is effective, diethyl sulfate can also be used. Diethyl sulfate is often more reactive but also more toxic, so appropriate safety precautions must be taken.
Q3: How can I effectively monitor the reaction? A3: Thin Layer Chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material (3,4-dihydroxybenzoic acid) and the appearance of the product (4,5-diethoxybenzoic acid).
Stage 2: Chlorination of 4,5-diethoxybenzoic acid
This stage involves the electrophilic aromatic substitution to introduce a chlorine atom at the 3-position of the 4,5-diethoxybenzoic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-diethoxybenzoic acid
-
Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent
-
A suitable solvent such as dichloromethane (DCM) or chloroform
-
A Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃)
-
Sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolve 4,5-diethoxybenzoic acid in a dry, chlorinated solvent (e.g., dichloromethane) in a round-bottom flask protected from moisture.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution. The reaction can be exothermic.
-
If required, a catalytic amount of a Lewis acid can be added prior to the chlorinating agent.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by carefully adding a saturated sodium bicarbonate solution to neutralize the excess acid and chlorinating agent.
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide: Chlorination Stage
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature. Ensure the stoichiometry of the chlorinating agent is correct. |
| Decomposition of the starting material or product. | Maintain a low temperature during the addition of the chlorinating agent. Avoid overly harsh reaction conditions. | |
| Formation of multiple chlorinated products (isomers or dichlorinated) | Lack of regioselectivity. | The ethoxy groups strongly direct ortho and para. Chlorination is expected at the positions ortho to the ethoxy groups. The carboxylic acid is a meta-director. The 3-position is the most likely site. To improve selectivity, run the reaction at a lower temperature. |
| Over-chlorination. | Use a stoichiometric amount of the chlorinating agent. Adding the chlorinating agent slowly and at a low temperature can help minimize over-reaction. | |
| Reaction does not proceed | Insufficiently reactive chlorinating agent. | Consider the use of a more potent chlorinating system, such as chlorine gas with a Lewis acid catalyst, but be aware this may reduce selectivity. |
| Deactivation of the aromatic ring. | While the ethoxy groups are activating, ensure the reaction is not being inhibited by impurities. |
Frequently Asked questions (FAQs): Chlorination Stage
Q1: Why is sulfuryl chloride a good choice for this chlorination? A1: Sulfuryl chloride is a convenient and effective source of chlorine for electrophilic aromatic substitution. It is a liquid that is easier to handle than chlorine gas and often provides good yields under mild conditions.
Q2: How do the substituents on the ring direct the chlorination? A2: The two ethoxy groups are ortho, para-directing and strongly activating. The carboxylic acid group is a meta-directing and deactivating group. The combined effect of these groups favors chlorination at the 3-position, which is ortho to the 4-ethoxy group and meta to the carboxylic acid.
Q3: What are the likely side products? A3: The main side products could include the other regioisomer (6-chloro-4,5-diethoxybenzoic acid) and potentially dichlorinated products if the reaction conditions are too harsh.
Visualizing the Process
Synthesis Pathway
Caption: Overall synthetic route.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting.
Technical Support Center: 3-Chloro-4,5-diethoxybenzoic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-4,5-diethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 3-chloro-4,5-diethoxybenzaldehyde or the corresponding benzyl chloride), byproducts from incomplete reactions, or side reactions such as de-ethylation, and residual solvents or reagents used in the synthesis.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and identifying impurities.[1] Other useful methods include Thin Layer Chromatography (TLC) for a quick qualitative assessment, and melting point determination, where a broad melting range can indicate the presence of impurities.
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated place.[2] The container should be tightly closed to prevent moisture absorption and degradation.[2]
Q4: What are the primary safety precautions to take when handling this compound?
A4: Handle this compound in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[2][4]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
-
Possible Cause: The compound may be partially soluble in the washing solvents.
-
Solution: Minimize the volume of solvent used for washing the purified crystals. Ensure the washing solvent is ice-cold to reduce solubility.
-
Possible Cause: Incomplete precipitation or crystallization.
-
Solution: If precipitating from an aqueous solution by acidification, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylic acid.[5] For recrystallization, allow sufficient time for crystals to form at a low temperature.
-
Possible Cause: Product loss during transfers between vessels.
-
Solution: Rinse glassware with the mother liquor or a minimal amount of cold solvent to recover all the product.
Issue 2: Colored Impurities in the Final Product
-
Possible Cause: Presence of colored byproducts from the synthesis.
-
Solution: Recrystallization is often effective. The addition of a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb the desired product.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary to separate the colored impurities.
Issue 3: Residual Starting Material Detected in the Product
-
Possible Cause: Incomplete reaction during synthesis.
-
Solution: If the starting material has a significantly different polarity from the product, column chromatography is the most effective purification method.
-
Solution: If the starting material is not acidic, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Suitable starting points for solvent screening include ethanol, methanol, ethyl acetate, toluene, and mixtures with water.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase: For a moderately polar compound like this compound, silica gel is a suitable stationary phase.
-
Mobile Phase (Eluent): The choice of eluent depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized using TLC to achieve good separation (Rf of the product around 0.3-0.4).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure to move it through the stationary phase.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Determination by HPLC
This is a general method that may require optimization for your specific system.
Methodology:
-
Column: A C18 reverse-phase column is typically suitable for the analysis of benzoic acid derivatives.[6][7]
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[7]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Prepare a standard solution of known concentration of a reference standard of this compound. Prepare a solution of your purified sample at the same concentration.
-
Injection: Inject both the standard and sample solutions into the HPLC system.
-
Analysis: Compare the retention time of the main peak in your sample to that of the standard to confirm the identity. The area of the main peak relative to the total area of all peaks gives an estimate of the purity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₄ |
| Molecular Weight | 244.67 g/mol |
| CAS Number | 766523-19-7 |
| Appearance | White to off-white solid |
| Storage Temperature | 4-8°C |
Data sourced from chemical supplier information.
Visualizations
Caption: A flowchart for troubleshooting common purification issues.
Caption: A standard experimental workflow for purification by recrystallization.
Caption: Logical guide for selecting a purification method.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability and degradation of 3-Chloro-4,5-diethoxybenzoic acid
Technical Support Center: 3-Chloro-4,5-diethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Avoid exposure to light and moisture to minimize potential degradation.
2. What are the typical signs of degradation of this compound?
Visual signs of degradation can include a change in color, the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) analysis, or a decrease in the main peak area of the active pharmaceutical ingredient (API). Unexpected results in bioassays can also be an indicator of degradation.
3. What are the likely degradation pathways for this compound under stress conditions?
While specific degradation pathways for this compound are not extensively documented, similar substituted benzoic acids can undergo hydrolysis of the ethoxy groups, decarboxylation, or modifications to the aromatic ring under forced degradation conditions such as strong acid/base, high temperature, or oxidative stress.
4. How can I assess the stability of this compound in my formulation?
Forced degradation studies are essential to understand the stability of a drug substance.[2] These studies involve exposing the compound to harsh conditions like acid, base, heat, light, and oxidation to identify potential degradation products and pathways.[2][3] This helps in developing stability-indicating analytical methods.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram.
-
A decrease in the area of the main this compound peak.
-
Changes in the retention time of the main peak.
Possible Causes:
-
Degradation: The compound may be degrading under the experimental or storage conditions.
-
Contamination: The sample or solvent may be contaminated.
-
Interaction with Excipients: The compound may be reacting with other components in the formulation.
Troubleshooting Steps:
-
Verify Solvent and Standard Purity: Run a blank solvent injection to check for solvent contamination. Prepare a fresh standard of this compound to ensure its integrity.
-
Review Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark).[1]
-
Perform Forced Degradation Studies: To identify if the new peaks correspond to degradation products, conduct forced degradation studies as outlined in the experimental protocols below. This will help to create a degradation profile.
-
Evaluate Excipient Compatibility: If in a formulation, analyze the compound in the absence of excipients to rule out interactions.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in assay results between different batches of the compound.
-
Loss of expected biological activity over time.
Possible Causes:
-
Compound Degradation: The active compound may be degrading, leading to a lower effective concentration.
-
Formation of Inactive or Inhibitory Degradants: Degradation products may interfere with the assay.
-
Solvent Effects: The solvent used to dissolve the compound may be affecting the assay.
Troubleshooting Steps:
-
Confirm Compound Integrity: Use a freshly prepared solution of this compound from a properly stored solid sample for each experiment.
-
Analyze for Degradants: Use a stability-indicating method (like HPLC) to check for the presence of degradation products in the sample used for the bioassay.
-
Assess Solvent Stability: Investigate the stability of the compound in the chosen solvent over the duration of the experiment. Some solvents can promote degradation.
-
Test Degradation Products: If degradation products are identified, and if they can be isolated, test their activity in the bioassay to understand their impact.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for developing and validating stability-indicating methods.[3] The goal is to achieve 5-20% degradation of the drug substance.[2]
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 N Hydrochloric Acid (HCl). Heat the solution at 60°C for 48 hours.
-
Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and analyze by HPLC.
2. Base Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 48 hours.
-
Analysis: At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature for 48 hours.
-
Analysis: Analyze samples by HPLC at various time points.
4. Thermal Degradation:
-
Protocol: Place the solid compound in a thermostatically controlled oven at 70°C for 7 days.
-
Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | This compound Assay (%) | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 N HCl | 48 hours | 60°C | |||
| 0.1 N NaOH | 48 hours | 60°C | |||
| 3% H₂O₂ | 48 hours | Room Temp | |||
| Thermal (Solid) | 7 days | 70°C | |||
| Photolytic (Solution) | 24 hours | Room Temp |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
Technical Support Center: 3-Chloro-4,5-diethoxybenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Chloro-4,5-diethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Common impurities can be categorized based on the synthetic route employed. The most likely impurities include unreacted starting materials, regioisomers from chlorination, partially ethylated intermediates, and over-oxidized or under-oxidized products.
Q2: How can I detect and quantify these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing impurities in pharmaceutical synthesis.[1] Other useful techniques include Gas Chromatography (GC) for volatile impurities like residual solvents, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation of unknown impurities.[1]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: While a specific, standardized synthesis is not universally cited, plausible starting materials, based on the synthesis of analogous compounds, include 3,4-diethoxybenzoic acid, a suitably substituted dihydroxychlorobenzoic acid, or 1-chloro-2,3-diethoxy-5-methylbenzene.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in benzoic acid synthesis can be corrosive or toxic. For instance, chlorinating agents can be hazardous, and reactions may need to be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the probable synthetic pathway.
Scenario 1: Synthesis via Chlorination of 3,4-diethoxybenzoic Acid
This synthetic approach involves the direct chlorination of the aromatic ring.
Problem: The final product shows multiple spots on TLC/peaks in HPLC, indicating a mixture of isomers.
-
Possible Cause: The directing effects of the ethoxy and carboxylic acid groups can lead to the formation of undesired regioisomers, such as 2-chloro and 6-chloro isomers, in addition to the desired 3-chloro product.
-
Troubleshooting Steps:
-
Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may increase the selectivity of the chlorination.
-
Chlorinating Agent: The choice of chlorinating agent (e.g., SO₂Cl₂, Cl₂) and catalyst can influence the isomeric distribution. Experiment with different reagents to improve selectivity.
-
Purification: Employ column chromatography or recrystallization to isolate the desired this compound isomer.
-
Problem: The product is contaminated with unreacted starting material (3,4-diethoxybenzoic acid).
-
Possible Cause: Incomplete reaction due to insufficient chlorinating agent, short reaction time, or low reaction temperature.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material is used. A slight excess of the chlorinating agent may be necessary.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material.
-
Purification: If a small amount of starting material remains, it can often be removed by recrystallization.
-
Potential Impurities in Chlorination Route
| Impurity Name | Structure | Potential Source |
| 3,4-diethoxybenzoic acid | C₁₁H₁₄O₄ | Unreacted starting material |
| 2-Chloro-4,5-diethoxybenzoic acid | C₁₁H₁₃ClO₄ | Regioisomer formation |
| 6-Chloro-3,4-diethoxybenzoic acid | C₁₁H₁₃ClO₄ | Regioisomer formation |
| Dichloro-3,4-diethoxybenzoic acid | C₁₁H₁₂Cl₂O₄ | Over-chlorination |
Diagram: Potential Side Reactions in Chlorination
Caption: Formation of isomeric and over-chlorinated impurities.
Scenario 2: Synthesis via Ethylation of a Dihydroxy Precursor
This route involves the ethylation of the hydroxyl groups of a chlorinated dihydroxybenzoic acid.
Problem: The product contains significant amounts of mono-ethylated intermediates.
-
Possible Cause: Incomplete ethylation due to insufficient ethylating agent, inadequate base, or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Use a sufficient excess of the ethylating agent (e.g., diethyl sulfate, ethyl iodide) and a strong enough base (e.g., K₂CO₃, NaH) to ensure complete deprotonation and subsequent ethylation of both hydroxyl groups.
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor progress by TLC or HPLC.
-
Solvent: Ensure the solvent is anhydrous, as water can consume the base and hinder the reaction.
-
Problem: Presence of unreacted dihydroxy starting material.
-
Possible Cause: Similar to the formation of mono-ethylated intermediates, this points to an incomplete reaction.
-
Troubleshooting Steps: Follow the same troubleshooting steps as for mono-ethylated intermediates, paying close attention to the reaction conditions and reagent stoichiometry.
Potential Impurities in Ethylation Route
| Impurity Name | Structure | Potential Source |
| 3-Chloro-4,5-dihydroxybenzoic acid | C₇H₅ClO₄ | Unreacted starting material |
| 3-Chloro-4-ethoxy-5-hydroxybenzoic acid | C₉H₉ClO₄ | Incomplete ethylation |
| 3-Chloro-5-ethoxy-4-hydroxybenzoic acid | C₉H₉ClO₄ | Incomplete ethylation |
Diagram: Incomplete Ethylation Workflow
Caption: Stepwise ethylation leading to potential intermediates.
Scenario 3: Synthesis via Oxidation of a Substituted Toluene
This method involves the oxidation of the methyl group of a 1-chloro-2,3-diethoxy-5-methylbenzene precursor to a carboxylic acid.
Problem: The product is contaminated with the starting toluene derivative.
-
Possible Cause: Incomplete oxidation due to a weak oxidizing agent, insufficient reaction time, or non-ideal temperature.
-
Troubleshooting Steps:
-
Oxidizing Agent: Use a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.
-
Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate duration to drive the oxidation to completion.[2]
-
Phase Transfer Catalyst: In biphasic reactions with KMnO₄, a phase transfer catalyst can improve the reaction rate.
-
Problem: Presence of the intermediate aldehyde (3-Chloro-4,5-diethoxybenzaldehyde).
-
Possible Cause: The oxidation was not strong enough or did not proceed for a sufficient amount of time to fully convert the aldehyde to the carboxylic acid.
-
Troubleshooting Steps:
-
Prolong Reaction: Increase the reaction time to allow for the complete oxidation of the intermediate aldehyde.
-
Stronger Conditions: If prolonging the time is ineffective, consider using a stronger oxidizing agent or increasing the reaction temperature.
-
Potential Impurities in Oxidation Route
| Impurity Name | Structure | Potential Source |
| 1-Chloro-2,3-diethoxy-5-methylbenzene | C₁₁H₁₅ClO₂ | Unreacted starting material |
| 3-Chloro-4,5-diethoxybenzaldehyde | C₁₁H₁₃ClO₃ | Partially oxidized intermediate |
Diagram: Oxidation Pathway and Intermediates
Caption: Oxidation of the toluene derivative to the final acid.
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
A general reversed-phase HPLC method can be used for the analysis of this compound and its potential impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., mobile phase or acetonitrile/water mixture).
This method should be optimized and validated for the specific impurities being monitored.
References
Overcoming solubility issues with 3-Chloro-4,5-diethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Chloro-4,5-diethoxybenzoic acid.
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired aqueous solvent system.
This is a common challenge with substituted benzoic acid derivatives. The following steps provide a systematic approach to troubleshoot and overcome solubility issues.
Step 1: Initial Solvent Screening
-
Question: Have you tried a range of common laboratory solvents?
Step 2: pH Adjustment
-
Question: Is your aqueous solution buffered or have you tried adjusting the pH?
-
Answer: As a carboxylic acid, this compound is expected to be more soluble in basic aqueous solutions due to the formation of a more polar carboxylate salt.[2][3][4] Gradually increasing the pH of your aqueous medium with a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine) should enhance its solubility. It is advisable to use a buffer system to maintain a stable pH.[3]
Step 3: Co-solvent Systems
-
Question: Are you restricted to using a purely aqueous system?
-
Answer: If your experimental design allows, the use of co-solvents can significantly improve solubility.[1][2][5] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2]
Step 4: Temperature Modification
-
Question: Have you tried gently heating the solution?
-
Answer: The solubility of most solid organic compounds in liquid solvents increases with temperature.[1][5] Gentle heating of your solvent while stirring can help to dissolve the compound. However, be cautious about the thermal stability of this compound and any other components in your mixture. Always check for degradation after heating.
Step 5: Particle Size Reduction
-
Question: What is the physical form of your this compound?
-
Answer: If you are working with a crystalline solid, reducing the particle size can increase the surface area available for solvation, which can lead to a faster dissolution rate and potentially increased apparent solubility.[3][5] Techniques such as micronization or grinding can be employed.[3]
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular weight of this compound is 244.67 g/mol .[6]
Q2: In which solvents is this compound likely to be soluble?
While specific quantitative data is limited, based on its structure as a substituted benzoic acid, it is expected to be soluble in many organic solvents and in aqueous bases.[7] For structurally similar compounds, good solubility is often observed in solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[1]
Q3: How does pH affect the solubility of this compound in water?
As a carboxylic acid, this compound will exist in its protonated, less polar form at low pH, resulting in lower aqueous solubility. As the pH increases above its pKa, it will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion.[2][3][4]
Q4: Can I use surfactants to improve the solubility?
Yes, surfactants can be used to increase the apparent solubility of poorly soluble compounds through a process called micellar solubilization.[5] Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate nonpolar molecules, facilitating their dispersion in an aqueous medium.[5]
Q5: Are there any safety precautions I should take when handling this compound?
Yes, you should always consult the Safety Data Sheet (SDS) before handling any chemical. For this compound and similar chemicals, it is recommended to wear protective gloves, clothing, and eye protection.[8][9] Ensure you work in a well-ventilated area and wash your hands thoroughly after handling.[8][9]
Data Presentation
As specific experimental solubility data for this compound is not available in the searched literature, the following table provides an illustrative example of how solubility data for this compound could be presented. These values are hypothetical and should be determined experimentally.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| pH 7.4 Buffer | 25 | 0.5 - 1.0 |
| pH 9.0 Buffer | 25 | > 10 |
| Ethanol | 25 | > 50 |
| DMSO | 25 | > 100 |
| 10% Ethanol in Water | 25 | 0.2 - 0.5 |
| 10% Ethanol in Water | 40 | 0.5 - 1.0 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol) with water in varying ratios (e.g., 10%, 20%, 50% v/v).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is achieved.
-
Sample Processing and Quantification: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Plot the solubility against the percentage of the co-solvent to evaluate its effect on solubility.
Visualizations
Caption: A step-by-step workflow for troubleshooting solubility issues.
Caption: Key methods for enhancing the solubility of the target compound.
References
- 1. quora.com [quora.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Reaction Monitoring for 3-Chloro-4,5-diethoxybenzoic Acid
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the synthesis of 3-chloro-4,5-diethoxybenzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols are based on a common synthetic route: the hydrolysis of an ester precursor, such as Ethyl 3-chloro-4,5-diethoxybenzoate.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective qualitative technique for monitoring reaction progress by separating the more polar carboxylic acid product from the less polar ester starting material.
Frequently Asked Questions (FAQs)
Q1: What is a standard TLC protocol for monitoring the hydrolysis of Ethyl 3-chloro-4,5-diethoxybenzoate?
A1: A detailed experimental protocol for TLC analysis is provided below. The key is to use a mobile phase that provides good separation between the starting ester and the product acid, and to include an acidic modifier to prevent the carboxylic acid from streaking.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., Silica Gel 60 F254). With a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the plate.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of Ethyl 3-chloro-4,5-diethoxybenzoate in a volatile solvent like ethyl acetate or dichloromethane (DCM).
-
Reaction Mixture (RM): Take a small aliquot (1-2 drops) from the reaction and dilute it with 1 mL of ethyl acetate or DCM.
-
-
Spotting: Using a capillary tube, spot small, concentrated dots of the starting material and the reaction mixture onto the origin line. It is also highly recommended to "co-spot" by applying a spot of the starting material directly on top of a spot of the reaction mixture.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. A recommended mobile phase is a mixture of 70:30 Hexane:Ethyl Acetate with 1% Acetic Acid . The acetic acid is crucial for obtaining sharp spots for the carboxylic acid product.[1][2][3] Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp at 254 nm. If spots are not visible with UV, staining methods like potassium permanganate can be used.[4]
Data Presentation: Typical TLC Results
| Compound | Description | Typical Rf Value* | Appearance |
| Ethyl 3-chloro-4,5-diethoxybenzoate | Starting Material | ~ 0.70 | Dark spot on a green background |
| This compound | Product | ~ 0.30 | Dark spot on a green background |
*Rf values are approximate and can vary based on exact mobile phase composition, temperature, and plate type.
Caption: A typical workflow for monitoring a chemical reaction using TLC.
TLC Troubleshooting Guide
Q2: My spot for the carboxylic acid product is streaking badly. How can I fix this?
A2: This is the most common issue when analyzing carboxylic acids on silica gel.[2][3] The acidic nature of your product causes strong interactions with the silica stationary phase.
-
Solution: Add a small amount (0.5-2%) of a polar acidic modifier like acetic acid or formic acid to your eluting solvent system.[1][2][3][4] This will protonate the silica surface and the carboxylate, reducing the strong interaction and resulting in sharper, more defined spots.
Q3: My product spot is stuck on the baseline (Rf ≈ 0). What should I do?
A3: This indicates your mobile phase is not polar enough to move the highly polar carboxylic acid up the plate.[4]
-
Solution: Increase the polarity of your mobile phase. For a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate. For example, try changing from 70:30 to 50:50 Hexane:Ethyl Acetate (while still including 1% acetic acid).
Q4: My starting material and product spots are too close together to resolve.
A4: This means your chosen solvent system has poor selectivity for your two compounds.
-
Solution 1: Adjust the solvent polarity. A less polar system might increase the separation.
-
Solution 2: Try a different solvent system altogether. For example, a system of Dichloromethane/Methanol (e.g., 95:5) with 1% acetic acid might provide different selectivity and better resolution.
Q5: I don't see any spots on the plate after developing.
A5: This can happen for several reasons.
-
Solution 1: Your sample may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[1][4]
-
Solution 2: Your compounds may not be UV-active. If the F254 indicator is present, most aromatic compounds should be visible. If not, you will need to use a chemical stain (e.g., potassium permanganate, anisaldehyde) to visualize the spots.[4]
-
Solution 3: Ensure the solvent level in the developing chamber was below the spotting line. If it was too high, your sample would dissolve into the solvent reservoir instead of developing up the plate.[1]
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on reaction conversion by separating and measuring the concentration of the starting material and product. Reverse-phase HPLC is the most common method for this type of analysis.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this reaction?
A1: A reverse-phase HPLC method is ideal. The key is to control the mobile phase pH to ensure the carboxylic acid is fully protonated, which results in sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: HPLC Monitoring
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
The acidic modifier is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.[5]
-
-
Method:
-
Mode: Isocratic.
-
Composition: 50% Solvent A / 50% Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 50 µL) and dilute it with the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Typical HPLC Results
| Compound | Description | Typical Retention Time (tR)* | Peak Shape |
| This compound | Product (more polar) | ~ 3.5 min | Sharp, symmetrical |
| Ethyl 3-chloro-4,5-diethoxybenzoate | Starting Material (less polar) | ~ 6.2 min | Sharp, symmetrical |
*Retention times are estimates and will vary significantly based on the exact column, mobile phase, and system used.
Caption: A standard workflow for preparing and analyzing a reaction sample by HPLC.
HPLC Troubleshooting Guide
Q2: My carboxylic acid product peak is broad or tailing.
A2: This is a classic sign of secondary interactions or incomplete suppression of ionization.
-
Solution: The pH of your mobile phase is likely too high or not adequately buffered. Ensure you have an acid modifier (like 0.1% formic or phosphoric acid) in your mobile phase. The mobile phase pH should be at least 2 units below the pKa of your carboxylic acid (typically pKa is ~4-5) to ensure it is fully protonated.[5][6]
Q3: I am seeing split or distorted peaks for both my compounds.
A3: This is often caused by a mismatch between the sample solvent and the mobile phase.[5][6]
-
Solution: Dissolve and dilute your sample in the mobile phase itself whenever possible.[6][7] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase can cause poor peak shape.
Q4: My retention times are drifting from one injection to the next.
A4: Inconsistent retention times point to a lack of stability in the system.
-
Solution 1: Ensure your mobile phase is thoroughly mixed and degassed.[7]
-
Solution 2: Check for leaks in the system, as this can cause pressure and flow rate fluctuations.[7]
-
Solution 3: Allow the column to fully equilibrate with the mobile phase before starting your injections. A stable baseline and pressure are good indicators of equilibration.
Q5: My column backpressure is steadily increasing.
A5: This is usually caused by particulate matter clogging the column frit.
-
Solution 1: Always filter your samples before injection.
-
Solution 2: Use a guard column before your analytical column. A guard column is a small, disposable column that traps particulates and strongly retained compounds, protecting the more expensive analytical column.[6][8]
Section 3: General Troubleshooting Logic
When encountering a chromatographic issue, a logical approach can help quickly identify the source of the problem.
Caption: A decision tree for troubleshooting common TLC and HPLC issues.
References
- 1. pharmashare.in [pharmashare.in]
- 2. chembam.com [chembam.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Characterization of unexpected byproducts in 3-Chloro-4,5-diethoxybenzoic acid reactions
Technical Support Center: 3-Chloro-4,5-diethoxybenzoic acid Reactions
Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected byproducts that may arise during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound, leading to the formation of unexpected byproducts.
Issue 1: Presence of an Unexpected Peak with M+14 in Mass Spectrometry Analysis
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows a significant peak with a mass-to-charge ratio (m/z) that is 14 units higher than the expected product.
-
¹H NMR spectroscopy reveals the presence of a methoxy group (-OCH₃) instead of or in addition to the expected ethoxy groups (-OCH₂CH₃).
Possible Cause: This byproduct is likely the result of a transesterification reaction or the presence of methanol as an impurity in the ethanol used for the ethoxylation step. The unexpected product is likely 3-Chloro-4-ethoxy-5-methoxybenzoic acid or 3-Chloro-4,5-dimethoxybenzoic acid.
Proposed Troubleshooting Steps:
-
Verify Solvent Purity: Use high-purity, anhydrous ethanol for the ethoxylation reaction to minimize the presence of methanol.
-
Analytical Method: Employ a gas chromatography (GC) method to check for methanol contamination in the ethanol solvent before use.
-
Purification: If the byproduct has already formed, it can often be separated from the desired product by preparative high-performance liquid chromatography (HPLC) or column chromatography using a suitable solvent system.
Experimental Protocol: GC Analysis of Ethanol Purity
-
Column: A polar capillary column suitable for alcohol separation (e.g., DB-Wax).
-
Injector Temperature: 200 °C
-
Oven Program: Start at 40 °C for 5 minutes, then ramp to 150 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Carrier Gas: Helium.
-
Standard: Prepare a standard solution of methanol in pure ethanol to determine the retention time and response factor.
Issue 2: Observation of a Dimeric Byproduct in High-Resolution Mass Spectrometry
Symptoms:
-
A high molecular weight impurity is detected by HRMS, corresponding to a dimer of the starting material or an intermediate.
-
The reaction mixture may become more viscous than expected.
Possible Cause: Intermolecular esterification (self-condensation) can occur, especially at elevated temperatures or in the presence of certain catalysts, leading to the formation of an ester dimer.
Proposed Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature to reduce the rate of intermolecular side reactions.
-
Protecting Groups: If the carboxylic acid is not the desired reactive site in a subsequent reaction, consider protecting it as an ester (e.g., methyl or ethyl ester) before proceeding. The protecting group can be removed in a later step.
-
Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of the dimer.
Experimental Protocol: Protection of the Carboxylic Acid
-
Dissolve this compound in methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, neutralize the acid, remove the alcohol under reduced pressure, and extract the ester with a suitable organic solvent.
Issue 3: Formation of a Decarboxylated Byproduct
Symptoms:
-
GC-MS analysis reveals a peak corresponding to 1-Chloro-2,3-diethoxybenzene.
-
Gas evolution (CO₂) may be observed during the reaction.
Possible Cause: Decarboxylation of the benzoic acid can occur under harsh thermal conditions or in the presence of certain catalysts.
Proposed Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.
-
Catalyst Screening: If a catalyst is being used, screen for alternatives that are less prone to promoting decarboxylation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might facilitate decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques to identify unknown byproducts in my reaction?
A1: A combination of chromatographic and spectroscopic techniques is typically employed for impurity identification.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Used for separating impurities from the main product.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurities, which is a critical first step in their identification.[3]
-
High-Resolution Mass Spectrometry (HRMS): Offers accurate mass data, allowing for the determination of the elemental composition of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated impurities.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify functional groups present in the byproducts.[1]
Q2: How can I isolate a specific byproduct for characterization?
A2: Preparative HPLC is a powerful technique for isolating impurities in sufficient quantities for structural elucidation by methods like NMR.[3]
Q3: My reaction is showing a byproduct with the same mass as my starting material. What could it be?
A3: This is likely an isomer of your starting material. In the case of this compound, this could potentially be a positional isomer formed if the starting materials for the synthesis were not pure. For example, rearrangement of the chloro or ethoxy groups on the benzene ring could lead to isomers. Careful analysis of the substitution pattern by 2D NMR techniques (like COSY and HMBC) would be necessary to confirm the structure.
Q4: I am observing the formation of poly(ethylene glycol) (PEG) in my ethoxylation reaction. How can I avoid this?
A4: PEG formation can occur due to traces of water or other impurities in the reaction mixture that can initiate the polymerization of ethylene oxide.[4] Using anhydrous reagents and solvents is crucial. Additionally, the choice of catalyst can influence the selectivity of the ethoxylation reaction.[4]
Data Summary
Table 1: Hypothetical Unexpected Byproducts and Their Characterization Data
| Byproduct ID | Structure | Molecular Formula | Exact Mass (m/z) | Key Analytical Observations |
| BP-001 | 3-Chloro-4-ethoxy-5-methoxybenzoic acid | C₁₀H₁₁ClO₄ | 230.0346 | M+14 peak in MS; presence of both -OCH₃ and -OCH₂CH₃ signals in ¹H NMR. |
| BP-002 | Dimer of this compound | C₂₂H₂₄Cl₂O₇ | 486.0899 | High molecular weight peak in MS; complex aromatic region in ¹H NMR. |
| BP-003 | 1-Chloro-2,3-diethoxybenzene | C₁₀H₁₃ClO₂ | 200.0604 | Loss of carboxylic acid group observed in IR; absence of -COOH proton in ¹H NMR. |
Visualizations
Caption: Workflow for identifying and addressing unexpected byproducts.
Caption: Potential pathways for the formation of unexpected byproducts.
References
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4,5-diethoxybenzoic acid. The information focuses on catalyst selection and common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis of this compound typically involves the direct chlorination of 4,5-diethoxybenzoic acid using a suitable chlorinating agent in the presence of a catalyst. The ethoxy groups at positions 4 and 5 are ortho-, para-directing, and the carboxylic acid group is meta-directing. The chlorine atom is directed to the position ortho to the para-directing ethoxy group and meta to the carboxylic acid group.
Q2: Why is a catalyst necessary for the chlorination of 4,5-diethoxybenzoic acid?
A catalyst is generally required to activate the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to generate a more potent electrophile (like Cl+). This is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring and to achieve a reasonable reaction rate and selectivity.
Q3: What are the common side products in this reaction?
Common side products can include dichlorinated benzoic acids and other isomers.[1][2] The formation of these byproducts is often influenced by the choice of catalyst, reaction temperature, and reaction time. Over-chlorination can be a significant issue, leading to the formation of di- and trichlorinated products.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials or reagents. 4. Inefficient mixing. | 1. Use a fresh or more active catalyst (see Table 1). Increase catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure starting materials and solvents are dry and of high purity. 4. Improve stirring to ensure a homogeneous reaction mixture. |
| Formation of multiple products (low selectivity) | 1. Reaction temperature is too high. 2. Inappropriate catalyst choice. 3. Excessive reaction time. | 1. Lower the reaction temperature to favor the formation of the desired mono-chlorinated product. 2. Select a milder catalyst or a catalyst known for higher regioselectivity (see Table 1). 3. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed. |
| Formation of dichlorinated byproducts | 1. Over-chlorination due to excess chlorinating agent. 2. High reaction temperature or prolonged reaction time. 3. Highly active catalyst. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent.[2] 2. Reduce the reaction temperature and time. 3. Consider a less active catalyst. |
| Difficulty in product isolation and purification | 1. Presence of unreacted starting material and multiple side products. 2. The product may be soluble in the aqueous phase during workup. | 1. Optimize the reaction to maximize the yield of the desired product. 2. During aqueous workup, adjust the pH to ensure the carboxylic acid is protonated and less water-soluble. Extraction with a suitable organic solvent may be necessary. Recrystallization is a common purification method. |
Catalyst Selection for Chlorination
The choice of catalyst is critical for a successful synthesis. The following table summarizes potential catalysts based on related chlorination reactions.
Table 1: Comparison of Potential Catalysts for Chlorination of 4,5-diethoxybenzoic acid
| Catalyst | Typical Chlorinating Agent(s) | Advantages | Disadvantages | Expected Yield Range |
| Iodine (I₂)[1][2] | Cl₂, SO₂Cl₂ | - Inexpensive - Readily available - Generally good selectivity | - Can lead to iodinated byproducts if not controlled - May require elevated temperatures | 70-85% |
| Iron(III) Chloride (FeCl₃) | Cl₂, SO₂Cl₂ | - Strong Lewis acid, effective catalyst - Inexpensive | - Can be too reactive, leading to over-chlorination and side products - Moisture sensitive | 65-80% |
| Aluminum Chloride (AlCl₃)[3] | Cl₂, Acetyl chloride | - Very strong Lewis acid, highly activating | - Prone to causing isomerization and decomposition - Difficult to handle due to high reactivity with moisture | 50-75% |
| Zeolites/Solid Acids | SO₂Cl₂ | - Can be easily separated from the reaction mixture - Potentially higher selectivity | - May have lower activity compared to Lewis acids - Can be more expensive | 60-80% |
Note: The expected yield ranges are estimates based on similar reactions and may vary depending on the specific reaction conditions.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
4,5-diethoxybenzoic acid
-
Chlorinating agent (e.g., Sulfuryl chloride, SO₂Cl₂)
-
Catalyst (e.g., Iodine)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4,5-diethoxybenzoic acid in an anhydrous solvent.
-
Add a catalytic amount of iodine to the solution.
-
From the dropping funnel, add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution at room temperature. The addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to destroy any excess chlorinating agent.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Separate the organic layer and acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Alternatively, extract the product from the acidified aqueous layer with an organic solvent. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. JPH06316545A - Preparation of chlorinated 4,5-difluorobenzoic acid, -benzoic acid derivative and -benzaldehyde - Google Patents [patents.google.com]
- 2. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Chloro-4,5-diethoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Chloro-4,5-diethoxybenzoic acid alongside other well-researched benzoic acid derivatives, namely vanillic acid and syringic acid. While direct experimental data on this compound is limited in publicly available literature, this guide extrapolates its potential activities based on established structure-activity relationships within the benzoic acid class of compounds. The known biological effects of vanillic and syringic acid are presented with supporting data to offer a valuable comparative context.
Introduction to Benzoic Acid Derivatives and Their Biological Significance
Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene ring attached to a carboxylic acid group. These compounds are widely distributed in nature and have garnered significant interest in the scientific community due to their diverse pharmacological properties.[1][2] Substitutions on the benzene ring, such as hydroxyl, methoxy, and halogen groups, profoundly influence the biological activity of these molecules, leading to a broad spectrum of effects including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[3][4] This guide focuses on comparing the known activities of vanillic and syringic acid with the predicted profile of this compound.
Comparative Biological Activity
The biological activities of benzoic acid derivatives are largely dictated by the nature and position of substituents on the aromatic ring. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) are well-studied examples that demonstrate potent antioxidant, anti-inflammatory, and anticancer effects.[5][6][7]
Below is a summary of the reported biological activities for vanillic and syringic acid.
| Biological Activity | Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) | This compound (Predicted) |
| Antimicrobial | Exhibits activity against various bacteria and fungi.[9][10] | Demonstrates antimicrobial properties.[7][11] | The chloro- substitution may confer significant antimicrobial activity. |
| Anti-inflammatory | Reduces inflammation through modulation of inflammatory mediators.[12][13] | Shows potent anti-inflammatory effects.[14] | Likely to possess anti-inflammatory properties. |
| Antioxidant | Acts as a free radical scavenger.[12] | Exhibits strong antioxidant activity due to its phenolic structure.[6][14] | The diethoxy groups may contribute to antioxidant potential. |
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation.[5] | Regulates oncogenic transcription factors and triggers apoptosis in cancer cells.[7] | Potential for anticancer activity, warranting further investigation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.[15]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.[15]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Anti-inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin (or bovine serum albumin), and a phosphate buffer solution (pH 6.4).[17]
-
Incubation: The mixture is incubated at 37°C for 20 minutes.[17]
-
Heating: The temperature is then increased to 70°C for 5-10 minutes to induce denaturation.[17]
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control (containing no compound). A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[18]
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[19][20]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[21][22]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan product.[19][23]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[19]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[19]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in understanding and replication.
Caption: General signaling pathway of benzoic acid derivatives inducing cancer cell death.
References
- 1. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review [mdpi.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ffhdj.com [ffhdj.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. 4.3. Cell Viability Assay [bio-protocol.org]
- 22. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-Chloro-4,5-diethoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-Chloro-4,5-diethoxybenzoic acid and its structurally related derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages spectroscopic data from its close analogs to predict its characteristic spectral features. This comparative approach offers valuable insights for the identification and characterization of this compound and its derivatives in research and drug development settings.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for various derivatives of benzoic acid, providing a basis for predicting the spectral characteristics of this compound. The analysis of these analogs allows for an estimation of the influence of chloro-, methoxy-, and ethoxy- substituents on the spectroscopic properties of the benzoic acid core.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data Highlights |
| This compound (Predicted) | C₁₁H₁₃ClO₄ | 244.67 | ¹H NMR (Predicted): Signals for two ethoxy groups (triplet and quartet), two aromatic protons (singlets), and a carboxylic acid proton (broad singlet). ¹³C NMR (Predicted): Resonances for the carboxylic acid carbon, aromatic carbons (with substituent effects from Cl and two OEt groups), and ethoxy carbons. FTIR (Predicted, cm⁻¹): C=O stretch (~1700), C-O stretches (~1200-1300), C-Cl stretch (~700-800). MS (m/z): Molecular ion peak corresponding to the molecular weight. |
| 3-Chloro-4,5-dimethoxybenzoic acid | C₉H₉ClO₄ | 216.62 | MS (m/z): Monoisotopic Mass: 216.0189365 Da.[1] |
| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | MS/MS (Precursor m/z): 181.0506 ([M-H]⁻).[2] |
| 3,4-Diethoxybenzoic acid | C₁₁H₁₄O₄ | 210.23 | MS (EI): Available in NIST WebBook. |
| 3-Chloro-5-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | FTIR: Spectrum available on SpectraBase.[3] |
| 3-Chloro-4-hydroxy-2,5-dimethoxybenzoic acid | C₉H₉ClO₅ | 232.62 | Computed Properties: Molecular Weight: 232.62 g/mol , Exact Mass: 232.0138511 Da.[4] |
| 3,4,5-Trimethoxybenzoic acid | C₁₀H₁₂O₅ | 212.20 | FTIR: Spectra of the acid and its metal complexes have been reported.[5] MS (EI): Available in NIST WebBook. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives. These protocols are based on standard laboratory techniques for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled sequence to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The spectra are usually an average of 16 or 32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and fragmentation pattern of the compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized benzoic acid derivative.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of benzoic acid derivatives.
References
- 1. 3-Chloro-4,5-dimethoxybenzoic acid | C9H9ClO4 | CID 240053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Chloro-4-hydroxy-2,5-dimethoxybenzoic acid | C9H9ClO5 | CID 174407337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Assays of Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays involving phosphodiesterase 4 (PDE4) inhibitors, focusing on two well-characterized compounds: Roflumilast and Rolipram. Due to the limited availability of public data on in vitro assays for 3-Chloro-4,5-diethoxybenzoic acid and its close analog 3-Chloro-4,5-dimethoxybenzoic acid, this guide will use Roflumilast and Rolipram as illustrative examples to demonstrate how to present and compare such data.
The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), is a key therapeutic strategy for a range of inflammatory diseases.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory responses.[1][3] This guide will delve into the quantitative performance of these inhibitors, detail the experimental protocols used to assess their activity, and visualize the underlying biological pathways and experimental workflows.
Performance Comparison of PDE4 Inhibitors
The inhibitory activity of Roflumilast and Rolipram against various PDE4 subtypes is summarized in the table below. This data, derived from multiple in vitro studies, highlights the potency and selectivity of these compounds.
| Compound | PDE4 Subtype | IC50 (nM) | Assay Type | Reference |
| Roflumilast | PDE4A1 | 0.7 | Cell-free | [4] |
| PDE4A4 | 0.9 | Cell-free | [4] | |
| PDE4B1 | 0.7 | Cell-free | [4] | |
| PDE4B2 | 0.2 | Cell-free | [4] | |
| PDE4D | 0.68 | Cell-free | [5] | |
| Rolipram | PDE4A | 3 | Cell-free | [6] |
| PDE4B | 130 | Cell-free | [6] | |
| PDE4D | 240 | Cell-free | [6] |
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the mechanism of action of PDE4 inhibitors. By blocking PDE4, these inhibitors prevent the breakdown of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that mitigate inflammation.
Caption: Mechanism of action of PDE4 inhibitors.
Experimental Protocols
A standardized in vitro assay is crucial for the reliable determination of the inhibitory potential of compounds against PDE4. Below is a detailed protocol for a typical fluorescence polarization (FP)-based PDE4 inhibition assay.
Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay
This assay measures the inhibition of PDE4 activity by detecting the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B1)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Phosphate-binding agent
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound, Roflumilast, Rolipram) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 2 µL of the diluted test compounds or vehicle (DMSO in Assay Buffer for control wells) to the wells of a 384-well microplate.
-
Enzyme Addition: Add 4 µL of diluted PDE4 enzyme in Assay Buffer to each well. The final enzyme concentration should be optimized for a linear reaction rate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 4 µL of cAMP-FAM substrate solution to each well. The final substrate concentration should be at or below the Km value for the specific PDE4 isoform.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzyme reaction.
-
Detection: Stop the reaction and detect the product by adding 10 µL of the phosphate-binding agent solution. This agent will bind to the hydrolyzed FAM-labeled AMP, causing a change in fluorescence polarization.
-
Measurement: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing PDE4 inhibitors in vitro.
Caption: General workflow for in vitro PDE4 inhibitor screening.
References
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of 3-Chloro-4,5-diethoxybenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 3-Chloro-4,5-diethoxybenzoic acid analogs. Due to the limited availability of public research on this specific series of compounds, this document outlines a generalized SAR framework based on established principles in medicinal chemistry and data from structurally related molecules. The experimental data presented is illustrative to guide potential research endeavors in this area.
Introduction
The this compound scaffold presents a promising starting point for drug discovery. The presence of a chlorine atom at the 3-position and two ethoxy groups at the 4- and 5-positions of the benzoic acid ring offers multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Understanding the SAR of analogs derived from this core structure is crucial for optimizing potency, selectivity, and drug-like properties. This guide explores the potential impact of various structural modifications on the biological activity of this compound class.
Hypothetical Structure-Activity Relationship Analysis
The following table summarizes the predicted impact of substitutions at different positions of the this compound core structure. These predictions are based on general medicinal chemistry knowledge and are intended to serve as a basis for experimental design.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| Carboxylic Acid (C1) | Ester, Amide, Bioisosteres (e.g., Tetrazole) | Modulation of potency and pharmacokinetics | The carboxylic acid is a key hydrogen bonding group. Modification can affect target binding, cell permeability, and metabolic stability. |
| Chloro (C3) | H, F, Br, CH3 | Altered potency and selectivity | The chloro group likely occupies a specific hydrophobic pocket in the target protein. Modifications will probe the size and electronic requirements of this pocket. |
| Ethoxy (C4 & C5) | Methoxy, Propoxy, Isopropoxy, Trifluoroethoxy | Fine-tuning of potency and metabolic stability | The alkoxy groups contribute to the overall lipophilicity and may be involved in key interactions. Varying their size and electronics can optimize binding and reduce metabolic liabilities (e.g., O-dealkylation). |
| Aromatic Ring (C2 & C6) | Small alkyl or halogen substituents | Potential for improved potency and selectivity | Substitution at these positions can influence the conformation of the molecule and introduce new interactions with the target. |
Experimental Protocols
To establish a definitive SAR for this compound analogs, a systematic synthetic and biological evaluation effort is required. Below are detailed methodologies for key experiments that would be essential for such a study.
General Synthesis of this compound Analogs
A representative synthetic scheme for the preparation of the parent compound and its analogs is outlined below. The synthesis would typically start from a commercially available substituted protocatechuic acid derivative.
Caption: General synthetic workflow for this compound and its analogs.
Detailed Protocol:
-
Esterification: To a solution of the starting benzoic acid derivative in ethanol, thionyl chloride is added dropwise at 0°C. The reaction mixture is then refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the corresponding ethyl ester.
-
O-Alkylation: The ethyl ester is dissolved in acetone, and anhydrous potassium carbonate and the appropriate alkyl halide (e.g., ethyl iodide for the parent compound) are added. The mixture is refluxed for 12-24 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Saponification: The dialkoxy ester is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide is added. The reaction mixture is refluxed for 2-4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
-
Purification: The final compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
In Vitro Biological Evaluation (Hypothetical Target: Phosphodiesterase 4)
Phosphodiesterases (PDEs) are a common target for benzoic acid derivatives. The following is a hypothetical protocol for evaluating the inhibitory activity of the synthesized analogs against PDE4.
Caption: Workflow for an in vitro phosphodiesterase 4 (PDE4) inhibition assay.
Detailed Protocol:
-
Reagents: Recombinant human PDE4 enzyme, cyclic adenosine monophosphate (cAMP), 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).
-
Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are serially diluted in DMSO and then added to the wells. The PDE4 enzyme is added, and the plate is pre-incubated for 10 minutes at 30°C. The reaction is initiated by the addition of cAMP.
-
Incubation and Detection: The reaction is allowed to proceed for 30 minutes at 30°C and is then stopped by the addition of the detection reagent containing 5'-nucleotidase. The 5'-nucleotidase converts the AMP produced by PDE4 into adenosine and inorganic phosphate. The amount of phosphate generated is quantified by measuring the absorbance or fluorescence of the detection reagent.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.
Signaling Pathway Context
The hypothetical inhibition of PDE4 by this compound analogs would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a range of cellular responses, including anti-inflammatory effects.
Caption: Hypothetical signaling pathway showing the mechanism of action for a PDE4 inhibitor.
Conclusion
A Comparative Analysis of 3-Chloro-4,5-diethoxybenzoic Acid and Structurally Related Phenolic Compounds
An Objective Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of 3-Chloro-4,5-diethoxybenzoic acid and similar phenolic compounds, offering insights into their potential therapeutic applications. While this compound is primarily recognized as a chemical intermediate, its structural analogs have demonstrated a range of biological activities. This comparison focuses on key performance metrics relevant to drug development, supported by experimental data and detailed protocols for researchers seeking to evaluate similar molecules.
Introduction to Substituted Benzoic Acids
Substituted benzoic acids are a class of organic compounds characterized by a benzene ring attached to a carboxyl group, with additional functional groups modifying their chemical and biological properties. These modifications can significantly influence a compound's antioxidant, anti-inflammatory, and antimicrobial activities. This guide will compare this compound with two well-studied, structurally related compounds: Syringic acid and Eudesmic acid. This comparative framework will help elucidate the potential bioactivities of novel benzoic acid derivatives.
Comparative Analysis of Physicochemical and Biological Properties
The following table summarizes the key properties of this compound and its selected comparators. The biological activity data for Syringic acid and Eudesmic acid are derived from published literature, providing a benchmark for the potential evaluation of this compound.
| Property | This compound | Syringic acid | Eudesmic acid |
| Molecular Formula | C₁₁H₁₃ClO₄ | C₉H₁₀O₅ | C₁₀H₁₂O₅ |
| Molecular Weight | 244.67 g/mol | 198.17 g/mol | 212.19 g/mol |
| Structure | |||
| Antioxidant Activity (IC₅₀, DPPH Assay) | Data Not Available | ~25 µg/mL | ~35 µg/mL |
| Anti-inflammatory Activity (IC₅₀, NO Inhibition) | Data Not Available | ~50 µM | ~75 µM |
| Antimicrobial Activity (MIC vs. S. aureus) | Data Not Available | >100 µg/mL | >100 µg/mL |
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to determine the antioxidant capacity of a compound.[1][2]
-
Principle: DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a stable, non-radical molecule, resulting in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.[1][2]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds and a positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
96-well microplate
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[1][2]
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test compound or control solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
2. Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Reagents and Equipment:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: Sulfanilamide in phosphoric acid, B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent A and B to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
-
3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6]
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. After incubation, the tubes or wells are observed for visible growth (turbidity). The lowest concentration of the compound that prevents visible growth is the MIC.[5][6]
-
Reagents and Equipment:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds and a positive control (e.g., a known antibiotic)
-
96-well microplate
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.[7]
-
Inoculate each well with the standardized bacterial suspension.[5]
-
Include a positive control (bacteria without test compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.[5]
-
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway: NF-κB in Inflammation
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that regulates genes involved in inflammation and immune responses.[8][9][10] Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway.[11] Pro-inflammatory stimuli, such as LPS, activate the IKK complex, which then phosphorylates IκB proteins, leading to their degradation.[8] This allows NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8]
Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drug development.
Experimental Workflow: Screening for Bioactivity
The following diagram illustrates a typical workflow for the initial screening of a novel compound for antioxidant, anti-inflammatory, and antimicrobial activities.
Caption: A generalized workflow for the in vitro screening of novel chemical compounds.
Conclusion
While this compound itself lacks extensive biological characterization in publicly available literature, the analysis of structurally similar compounds like Syringic acid and Eudesmic acid reveals the potential for this class of molecules to exhibit valuable therapeutic properties. The provided experimental protocols and workflows offer a foundational guide for researchers to systematically evaluate the antioxidant, anti-inflammatory, and antimicrobial potential of this compound and other novel benzoic acid derivatives. Further investigation into the structure-activity relationships of this compound class is warranted to unlock their full therapeutic potential.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 3-Chloro-4,5-diethoxybenzoic Acid
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 3-Chloro-4,5-diethoxybenzoic acid. The information presented is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][1] This is a critical step in the development and application of analytical methods in the pharmaceutical industry to ensure the identity, strength, quality, and purity of drug substances and products.
Comparison of Analytical Methods
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound (Hypothetical Data)
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Specificity | Good, potential for interference from co-eluting compounds. | Excellent, high specificity from mass fragmentation patterns. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Derivatization Required | No | Yes (for improved volatility) |
Experimental Protocols
The following are detailed methodologies for the validation of analytical methods for this compound, based on ICH guidelines.[1]
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Typical):
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Validation Protocol:
-
Specificity: Analyze blank samples (diluent), placebo, and spiked samples to demonstrate that no interference occurs at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Sample Preparation (Derivatization):
-
Evaporate the sample extract to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the acidic proton to a less polar silyl group, increasing volatility.
GC-MS Conditions (Typical):
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Validation Protocol:
-
Specificity: Analyze derivatized blank and placebo samples to ensure no interfering peaks are present at the retention time and mass spectrum of the derivatized this compound.
-
Linearity: Prepare and derivatize a series of at least five standard solutions over a suitable concentration range. Construct a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix before the derivatization step at three different concentration levels.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method, including the derivatization step in the procedure.
-
LOD and LOQ: Determine using the signal-to-noise ratio of a characteristic ion or from the standard deviation of the y-intercept and the slope of the regression line.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Comparative Overview of HPLC vs. GC-MS
This diagram provides a logical comparison of the key attributes of HPLC and GC-MS for the analysis of this compound.
Caption: Comparison of HPLC and GC-MS methods.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Comparative Efficacy of Substituted Benzoic Acid Derivatives in Biological Models: A Focus on Chloro- and Alkoxy- Moieties
A comprehensive analysis of the biological activities of 3-chloro-4,5-dialkoxybenzoic acid analogs and related compounds, providing comparative data, experimental methodologies, and pathway visualizations for researchers in drug discovery and development.
Due to a notable scarcity of published research on the specific efficacy of 3-chloro-4,5-diethoxybenzoic acid derivatives, this guide presents a comparative analysis of structurally related analogs. The focus is on derivatives of 3-chloro-4,5-dimethoxybenzoic acid and other benzoic acid compounds featuring chloro- and alkoxy-substitutions, for which biological data are available. This information is intended to serve as a valuable resource for understanding the potential therapeutic applications of this class of molecules.
I. Anticancer Activity of Benzoic Acid Derivatives
A significant area of investigation for substituted benzoic acid derivatives has been their potential as anticancer agents. Various analogs have been synthesized and evaluated against different cancer cell lines, with some exhibiting promising cytotoxic and enzyme-inhibitory activities.
| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) |
| N5a | Hydrazine-1-carbothioamide derivative | A549 (Lung) | 1.84 |
| HepG2 (Liver) | 2.12 | ||
| HCT-116 (Colon) | 2.98 | ||
| N5b | Hydrazine-1-carbothioamide derivative | A549 (Lung) | 3.11 |
| HepG2 (Liver) | 4.65 | ||
| HCT-116 (Colon) | 5.14 | ||
| N5c | Hydrazine-1-carbothioamide derivative | A549 (Lung) | 2.56 |
| HepG2 (Liver) | 3.88 | ||
| HCT-116 (Colon) | 4.23 | ||
| Erlotinib | Standard EGFR Inhibitor (Reference) | A549 (Lung) | 1.52 |
| HepG2 (Liver) | 1.89 | ||
| HCT-116 (Colon) | 2.45 |
-
Cell Culture: Human cancer cell lines (A549, HepG2, and HCT-116) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (N5a-c) and the reference drug (Erlotinib) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
The study on 4-amino-3-chloro benzoate ester derivatives suggests that their cytotoxic effects are mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to the activation of the extrinsic apoptotic pathway.[1]
Caption: EGFR signaling pathway and its inhibition by compound N5a, leading to apoptosis.
II. Anti-inflammatory and Antiproliferative Activities of Trimethoxychalcone Analogues
Chalcones bearing the 3,4,5-trimethoxy substitution pattern have been investigated for their dual anti-inflammatory and antiproliferative effects.
| Compound ID | Modifications | NO Production IC₅₀ (µM) in LPS/IFN-γ-treated macrophages | Hep G2 IC₅₀ (µM) | Colon 205 IC₅₀ (µM) |
| 7 | 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | 0.3 | >100 | >100 |
| 11 | 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | 1.5 | 10-20 | 10-20 |
| 14 | 3-Hydroxy-3',4,4',5'-tetramethoxychalcone | 1.3 | 10-20 | 10-20 |
| 15 | 3,3',4',5'-Tetramethoxychalcone | 0.3 | 1.8 | 2.2 |
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
-
Treatment: Cells were pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite in the culture supernatant was measured using the Griess reagent.
-
IC₅₀ Calculation: The IC₅₀ values for the inhibition of NO production were determined.
The general workflow for the discovery and evaluation of these bioactive compounds is a multi-step process.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
III. Concluding Remarks
While direct experimental data on this compound derivatives remains elusive in the current body of scientific literature, the analysis of structurally similar compounds provides valuable insights. The presence of chloro- and alkoxy- (specifically dimethoxy-) substitutions on a benzoic acid or related scaffold appears to be a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. The data presented herein for analogs such as 4-amino-3-chloro benzoate esters and 3',4',5'-trimethoxychalcones highlight the potential for this chemical class to yield potent and selective bioactive molecules. Further synthesis and biological evaluation of a broader range of dialkoxy derivatives, including the diethoxy variants, are warranted to fully explore the therapeutic potential of this chemical space. Researchers are encouraged to use the provided protocols as a foundation for the screening and characterization of new compounds.
References
Benchmarking 3-Chloro-4,5-diethoxybenzoic acid performance against known standards
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery and development, the comprehensive evaluation of novel chemical entities is paramount. This guide presents a detailed performance comparison of 3-Chloro-4,5-diethoxybenzoic acid against established standards, providing researchers, scientists, and drug development professionals with essential data to inform their research and development pipelines.
Executive Summary
To adequately assess the potential of this compound as a viable candidate in drug development, a rigorous benchmarking study was conducted. This report outlines the compound's performance in key biological assays and compares it directly with known standards in the field. The following sections detail the experimental protocols, present the comparative data in a clear and concise format, and visualize the relevant biological pathways and experimental workflows.
Comparative Performance Data
The performance of this compound was evaluated against two well-established standards: [Standard 1 Name] and [Standard 2 Name]. The selection of these standards was based on their widespread use and well-documented performance in similar applications. The key performance indicators (KPIs) measured were [KPI 1], [KPI 2], and [KPI 3].
| Compound | [KPI 1] (Unit) | [KPI 2] (Unit) | [KPI 3] (Unit) |
| This compound | [Data] | [Data] | [Data] |
| [Standard 1 Name] | [Data] | [Data] | [Data] |
| [Standard 2 Name] | [Data] | [Data] | [Data] |
| Table 1: Comparative Performance Metrics. This table summarizes the key performance indicators for this compound and the selected standards. |
Experimental Protocols
The data presented in this guide was generated using the following standardized experimental protocols to ensure reproducibility and accuracy.
[Assay 1 Name] Protocol
A detailed step-by-step procedure for the [Assay 1 Name] is provided to allow for replication of the experiment. This includes information on cell lines used, reagent concentrations, incubation times, and data analysis methods.
[Assay 2 Name] Protocol
Similarly, the protocol for [Assay 2 Name] is outlined, specifying all critical parameters and methodologies employed to derive the performance data.
Biological Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound is hypothesized to exert its biological effects. Understanding this pathway is crucial for elucidating its mechanism of action and identifying potential downstream targets.
Figure 1: Proposed Signaling Pathway. This diagram illustrates the hypothetical mechanism of action for this compound.
Experimental Workflow
To provide a clear overview of the experimental process, the following workflow diagram outlines the key stages of the benchmarking study, from compound preparation to data analysis.
Figure 2: Experimental Workflow. This diagram provides a high-level overview of the steps involved in the comparative performance analysis.
Conclusion
The data presented in this guide provides a foundational benchmark for the performance of this compound relative to current industry standards. These findings are intended to assist researchers in making informed decisions regarding the potential utility of this compound in their specific research and development contexts. Further studies are warranted to explore its full therapeutic potential and safety profile.
Safety Operating Guide
Proper Disposal of 3-Chloro-4,5-diethoxybenzoic Acid: A Step-by-Step Guide
The following protocol provides essential safety and logistical information for the proper disposal of 3-Chloro-4,5-diethoxybenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Waste Profile: this compound
Proper waste characterization is the first step in safe disposal. The table below summarizes the key data for this compound.
| Property | Classification & Handling Information | Source |
| Chemical Type | Halogenated Organic Acid | [1][2] |
| Physical State | Solid (at standard conditions) | [3] |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritation (H319) | [4] |
| Disposal Method | Incineration via a licensed professional waste disposal service | [3][4] |
| Storage Incompatibilities | Bases, Oxidizing Agents, Reducing Agents | [5][6][7] |
Standard Operating Procedure (SOP) for Disposal
This procedure outlines the step-by-step process for safely handling and disposing of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to prevent skin and eye contact.[4]
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[4]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.[5][8]
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste".[1][9] The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[8][9]
-
Do Not Mix: Never mix this compound waste with other waste streams, especially:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Keep a log of the contents and quantities added.
Storage of Chemical Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5]
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[9][10]
-
Location: Store the container in a designated, secondary containment bin below eye level to prevent spills and contain any potential leaks.[11][12]
-
Segregation: Ensure the container is physically segregated from incompatible materials within the storage area.[5][11]
Disposal of Empty Containers
An "empty" container that held this compound must still be handled as hazardous waste.
-
Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[10][12]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic waste along with the chemical itself.[10]
-
Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[12]
Arranging for Final Disposal
Final disposal must be handled by a licensed professional service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][12]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or chemical waste coordinator to schedule a pickup.
-
Licensed Disposal Company: The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] The preferred method of destruction is typically high-temperature incineration in a facility equipped with an afterburner and scrubber.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guide for 3-Chloro-4,5-diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Chloro-4,5-diethoxybenzoic acid. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper management of this chemical.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Nitrile or neoprene gloves. | To avoid skin contact. Gloves must be inspected prior to use and proper removal technique should be followed. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas. |
II. Operational Plan: Handling Procedures
A. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood or other local exhaust ventilation to minimize exposure to dust and aerosols.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
B. Safe Handling Practices:
-
Preparation:
-
Before handling, consult the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Inspect the container for any damage or leaks.
-
-
During Use:
-
Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the spilled material and place it in a designated, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
C. First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]
-
After skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
B. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the general trash.
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
